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  • Product: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Executive Summary & Molecule Profile Target Molecule: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Molecular Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol Key Structural Features: meta-substituted aromatic ring, gem-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Molecular Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol Key Structural Features: meta-substituted aromatic ring, gem-dimethyl quaternary carbon, primary alcohol.

This guide details the synthesis of 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol , a structural analog of the fragrance material Majantol® and a valuable intermediate in medicinal chemistry for introducing metabolically stable gem-dimethyl linkers. The presence of the quaternary carbon at the


-position relative to the alcohol significantly retards metabolic oxidation and improves lipophilicity.

This document outlines two distinct synthetic pathways:

  • Method A (Industrial/Scale-Up): Phase-Transfer Catalyzed (PTC) alkylation of isobutyraldehyde.

  • Method B (Laboratory/High-Purity): Enolate alkylation of methyl isobutyrate.

Retrosynthetic Analysis

The construction of the quaternary center is the rate-limiting and selectivity-determining step. The strategic disconnection occurs at the C2-C3 bond.

Retrosynthesis Target Target: 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol Precursor1 Precursor A (Aldehyde): 3-(3-Methoxyphenyl)- 2,2-dimethylpropanal Target->Precursor1 Reduction (NaBH4) Precursor2 Precursor B (Ester): Methyl 3-(3-methoxyphenyl)- 2,2-dimethylpropanoate Target->Precursor2 Reduction (LiAlH4) Disconnect Disconnection: C2 Alkylation Precursor1->Disconnect Precursor2->Disconnect Reagents Starting Materials: 3-Methoxybenzyl Chloride + Isobutyraldehyde OR Methyl Isobutyrate Disconnect->Reagents Alkylation

Figure 1: Retrosynthetic breakdown showing the two primary routes to the target alcohol.

Method A: The Aldehyde Route (Phase-Transfer Catalysis)

This method is preferred for gram-to-kilogram scale synthesis due to the use of inexpensive reagents and the avoidance of cryogenic conditions. It relies on the alkylation of isobutyraldehyde, followed by a mild reduction.

Phase 1: Alkylation

Reaction: Isobutyraldehyde + 3-Methoxybenzyl Chloride


 3-(3-Methoxyphenyl)-2,2-dimethylpropanal

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Base Preparation: Charge the flask with 50% aqueous NaOH (1.2 eq) and Tetrabutylammonium bromide (TBAB, 5 mol%). Heat to 60°C.

  • Addition: Mix Isobutyraldehyde (1.2 eq) with 3-Methoxybenzyl chloride (1.0 eq). Add this mixture dropwise to the stirring base solution over 1 hour.

    • Note: The reaction is exothermic. Maintain internal temperature between 60-70°C.

  • Reaction: Stir vigorously at 70°C for 4–6 hours. Monitor by GC-MS for the disappearance of the benzyl chloride.

  • Workup: Cool to room temperature. Dilute with water and extract with Toluene. Wash the organic phase with brine and water until neutral pH.

  • Purification: Fractional distillation under reduced pressure is required to separate the product from the self-aldol byproducts of isobutyraldehyde.

Phase 2: Reduction

Reaction: Aldehyde Intermediate + NaBH₄


 Target Alcohol

Protocol:

  • Dissolution: Dissolve the purified aldehyde (from Phase 1) in Methanol (0.5 M concentration). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes.

    • Stoichiometry Note: 0.25 mol of NaBH₄ can theoretically reduce 1 mol of aldehyde, but 0.5 eq ensures completion.

  • Quench: Stir for 2 hours at room temperature. Quench carefully with saturated

    
     solution.
    
  • Isolation: Evaporate Methanol. Extract the aqueous residue with Ethyl Acetate.[2] Dry over

    
     and concentrate.
    

Method B: The Ester Route (LDA Alkylation)

This method is ideal for medicinal chemistry applications requiring high purity and precise yield calculation. It utilizes Lithium Diisopropylamide (LDA) to form the kinetic enolate of methyl isobutyrate.

Phase 1: Enolate Alkylation

Reaction: Methyl Isobutyrate + LDA + 3-Methoxybenzyl Chloride


 Ester Intermediate

Protocol:

  • LDA Formation: In a dry flask under Argon, add Diisopropylamine (1.1 eq) and dry THF. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins.

  • Enolization: Add Methyl Isobutyrate (1.0 eq) dropwise at -78°C. Stir for 45 minutes to ensure complete enolate formation.

    • Mechanistic Insight: The bulky isopropyl groups of LDA prevent nucleophilic attack on the ester carbonyl, ensuring deprotonation at the

      
      -position.
      
  • Alkylation: Add 3-Methoxybenzyl chloride (1.1 eq) (dissolved in minimal THF) dropwise.

  • Completion: Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether.
    
Phase 2: Strong Reduction

Reaction: Ester Intermediate + LiAlH₄


 Target Alcohol

Protocol:

  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in dry THF under Argon at 0°C.

  • Addition: Add the crude ester (dissolved in THF) dropwise to the hydride suspension.

    • Caution: This reaction generates hydrogen gas. Ensure proper venting.

  • Reflux: Once addition is complete, heat to reflux for 2 hours to drive the reduction of the sterically hindered ester.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH₄ in grams. Filter the granular precipitate.[3]

Comparative Data Analysis

FeatureMethod A (Aldehyde/PTC)Method B (Ester/LDA)
Primary Use Case Large-scale / IndustrialLab-scale / Drug Discovery
Overall Yield 60–75%80–90%
Reagent Cost Low (NaOH, NaBH₄)High (n-BuLi, LiAlH₄)
Temperature 60–70°C-78°C to Reflux
Atom Economy HighModerate
Safety Profile Moderate (Thermal runaway risk)High Risk (Pyrophoric reagents)

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and critical decision points for both methods.

SynthesisPathways Start_Ald Isobutyraldehyde Cond_A Method A: NaOH, TBAB, 70°C Start_Ald->Cond_A Start_Est Methyl Isobutyrate Cond_B Method B: LDA, THF, -78°C Start_Est->Cond_B Reagent 3-Methoxybenzyl Chloride Reagent->Cond_A Reagent->Cond_B Inter_Ald Aldehyde Intermediate (Requires Distillation) Red_A Reduction: NaBH4, MeOH Inter_Ald->Red_A Inter_Est Ester Intermediate (Stable) Red_B Reduction: LiAlH4, THF Inter_Est->Red_B Cond_A->Inter_Ald C-Alkylation Cond_B->Inter_Est Enolate Alkylation Final TARGET: 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol Red_A->Final Red_B->Final

Figure 2: Parallel synthesis workflows comparing the Phase-Transfer Catalysis route (top) and the Enolate route (bottom).

Critical Reagent Note: 3-Methoxybenzyl Chloride[5]

If 3-Methoxybenzyl chloride is unavailable commercially, it must be synthesized fresh, as benzyl chlorides degrade over time.

Synthesis from 3-Methoxybenzaldehyde:

  • Reduction: 3-Methoxybenzaldehyde +

    
    
    
    
    
    3-Methoxybenzyl alcohol.
  • Chlorination: 3-Methoxybenzyl alcohol +

    
     (Thionyl Chloride) in DCM 
    
    
    
    3-Methoxybenzyl chloride.
    • Citation: This chlorination protocol is standard for methoxy-substituted benzyl alcohols to avoid polymerization [1].

Analytical Characterization Expectations

To validate the synthesis, the following spectral data should be observed:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.2–6.7 ppm (m, 4H, Aromatic).
      
    • 
       3.80 ppm (s, 3H, 
      
      
      
      ).
    • 
       3.30 ppm (s, 2H, 
      
      
      
      ).
    • 
       2.55 ppm (s, 2H, Ar-
      
      
      
      -C).
    • 
       0.90 ppm (s, 6H, gem-dimethyl).
      
  • Key Diagnostic: The disappearance of the aldehyde proton (Method A) or methyl ester singlet (Method B) and the appearance of the

    
     singlet at ~3.3 ppm.
    

References

  • Zhang, J., et al. (2013). "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry, 25(3), 1290-1292.[4] Link (Describes the PTC alkylation protocol for the methyl-analog).

  • Hurd, C. D., & Meinert, R. N. (1932). "Propionaldehyde."[1][5] Organic Syntheses, Coll.[5] Vol. 2, p.541. Link (Foundational aldehyde handling).

  • PubChem. (2025).[6] "3-Methoxy-2,2-dimethylpropanoic acid (Precursor)." National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Fieser workup of LiAlH4).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a unique chemical entity featuring a neopentyl scaffold attached to a methoxy-substituted phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a unique chemical entity featuring a neopentyl scaffold attached to a methoxy-substituted phenyl ring. This combination of a sterically hindered aliphatic alcohol and an electronically modified aromatic moiety presents intriguing possibilities for its application as a building block in medicinal chemistry and materials science. The methoxy group can influence metabolic stability and receptor binding, while the gem-dimethyl group can impart conformational rigidity and improved pharmacokinetic properties. This guide provides a comprehensive overview of the predicted physicochemical properties, a detailed synthetic protocol, and standard characterization methods for this compound, addressing the needs of researchers in drug discovery and organic synthesis.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Boiling Point Estimated to be in the range of 280-300 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and ethyl acetate. Limited solubility in water.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity.

Synthetic Strategy and Experimental Protocols

The most logical and efficient synthetic route to 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is through a Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the C2-C3 bond points to 3-methoxyphenylmagnesium bromide and 2,2-dimethylpropanal (pivalaldehyde) as the key starting materials.

Proposed Synthesis Pathway

The synthesis can be accomplished in two main stages: the preparation of the Grignard reagent and the subsequent reaction with the aldehyde.

Synthesis_Workflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Grignard Reaction & Workup 3_Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenyl- magnesium bromide 3_Bromoanisole->Grignard_Reagent + Mg, Anhydrous THF Mg Magnesium turnings THF_1 Anhydrous THF Intermediate Magnesium alkoxide intermediate Grignard_Reagent->Intermediate + Pivalaldehyde in THF Pivalaldehyde 2,2-Dimethylpropanal (Pivalaldehyde) THF_2 Anhydrous THF Workup Aqueous Acid Workup (e.g., sat. NH4Cl) Intermediate->Workup Product 3-(3-Methoxyphenyl)-2,2- dimethylpropan-1-ol Workup->Product

Synthetic workflow for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol.
Part 1: Preparation of 3-Methoxyphenylmagnesium Bromide

This procedure outlines the formation of the Grignard reagent from 3-bromoanisole and magnesium metal.[1] It is critical to maintain anhydrous (dry) conditions throughout the reaction, as Grignard reagents are highly reactive with water.[2]

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, condenser, addition funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Preparation: Place magnesium turnings in the flask. In the addition funnel, prepare a solution of 3-bromoanisole in anhydrous THF.

  • Initiation: Add a small crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.

  • Reaction: Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. The reaction is exothermic.[3]

  • Addition: Once the reaction has started, add the remaining 3-bromoanisole solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent, 3-methoxyphenylmagnesium bromide, which should be used immediately in the next step.

Part 2: Synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

This part details the reaction of the prepared Grignard reagent with 2,2-dimethylpropanal.

Materials:

  • 3-Methoxyphenylmagnesium bromide solution in THF (from Part 1)

  • 2,2-Dimethylpropanal (pivalaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, and magnetic stirrer

Procedure:

  • Reactant Preparation: In a separate dry flask under a nitrogen atmosphere, prepare a solution of 2,2-dimethylpropanal in anhydrous THF. Cool this solution in an ice bath.

  • Grignard Addition: Slowly add the prepared 3-methoxyphenylmagnesium bromide solution from Part 1 to the cooled aldehyde solution via an addition funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching (Workup): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution. This will quench the reaction and hydrolyze the intermediate magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol.

Characterization Methods

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A singlet for the two methyl groups on the quaternary carbon.

    • A singlet for the methylene protons adjacent to the hydroxyl group.

    • A singlet for the methoxy group protons.

    • A multiplet pattern for the aromatic protons of the 3-methoxyphenyl ring.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the quaternary carbon, the methylene carbon bearing the hydroxyl group, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • Strong peaks around 2850-3000 cm⁻¹ due to C-H stretching of the aliphatic groups.

  • Aromatic C-H stretching peaks just above 3000 cm⁻¹.

  • C=C stretching peaks for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the alcohol around 1050 cm⁻¹ and for the ether around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 194.27, along with characteristic fragmentation patterns.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[1]

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

  • Reagents: 3-Bromoanisole and 2,2-dimethylpropanal are irritants. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

By following this comprehensive guide, researchers can successfully synthesize, purify, and characterize 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol, enabling its exploration in various fields of chemical and pharmaceutical research.

References

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.
  • Google Patents. (1993). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
  • University of Houston-Downtown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

Sources

Foundational

"3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol" CAS number

Technical Guide: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Part 1: Executive Summary & Chemical Identity 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a specialized neopentyl-type alcohol used primarily as a stericall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Part 1: Executive Summary & Chemical Identity

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a specialized neopentyl-type alcohol used primarily as a sterically hindered building block in medicinal chemistry and advanced materials science. Its structural significance lies in the gem-dimethyl group at the


-position relative to the hydroxyl function. This quaternary carbon center imparts exceptional metabolic stability by blocking 

-oxidation and hindering nucleophilic attack at the adjacent positions, a phenomenon known as the Thorpe-Ingold Effect (or Gem-Dimethyl Effect).

While the alcohol itself is often generated in situ or on-demand due to its specific application scope, it is most reliably accessed via the reduction of its commercially available precursor acid.

Chemical Identity Table
PropertyDetail
Chemical Name 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Common Synonyms 3-Methoxy-neophyl alcohol (derivative);

-Dimethyl-m-hydrocinnamic alcohol
CAS Number (Alcohol) Not widely listed in commercial catalogs
CAS Number (Precursor Acid) 1225532-71-7 (3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid)
Molecular Formula C

H

O

Molecular Weight 194.27 g/mol
SMILES COC1=CC=CC(CC(C)(C)CO)=C1
Key Structural Motif Neopentyl Skeleton (2,2-dimethylpropyl)

Part 2: Synthesis & Process Chemistry

The most robust route to 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is the chemical reduction of 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid (CAS 1225532-71-7). Direct alkylation of 3-methoxybenzyl halides with isobutyraldehyde is often plagued by self-condensation; therefore, the acid/ester reduction pathway is preferred for purity and yield.

Protocol: Reduction of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic Acid

Objective: Convert the carboxylic acid to the primary alcohol while preserving the methoxy ether and the steric bulk of the gem-dimethyl group.

Reagents:

  • Substrate: 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) (1.5–2.0 eq) or Borane-Tetrahydrofuran Complex (BH
    
    
    
    THF) (1.2 eq).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Water, 15% NaOH, Water (Fieser method).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N

    
     or Ar).
    
  • Solubilization: Dissolve 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition:

    • Method A (LiAlH

      
      ): Carefully add LiAlH
      
      
      
      pellets or solution (2.0 M in THF) dropwise to the stirred acid solution. Caution: Exothermic H
      
      
      evolution.
    • Method B (BH

      
      ): Add BH
      
      
      
      THF complex dropwise. This method is milder and chemoselective if other reducible groups (e.g., nitro, nitrile) were present (though none are in this substrate).
  • Reaction: Allow the mixture to warm to room temperature. For LiAlH

    
    , reflux for 2–4 hours to ensure completion due to the steric hindrance of the neopentyl position.
    
  • Quench (Fieser Workup): Cool to 0°C. Slowly add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a pad of Celite. Dry the filtrate over anhydrous MgSO

    
     and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).
    
Visualization: Synthetic Pathway

Synthesis Start 3-Methoxybenzyl Chloride (Starting Material) Intermediate Methyl 3-(3-methoxyphenyl)- 2,2-dimethylpropionate (Ester Intermediate) Start->Intermediate LDA, Methyl Isobutyrate (Alkylation) Acid 3-(3-Methoxyphenyl)- 2,2-dimethylpropanoic Acid (CAS 1225532-71-7) Intermediate->Acid LiOH, THF/H2O (Hydrolysis) Product 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol (Target Alcohol) Intermediate->Product LiAlH4 (Direct Reduction) Acid->Product LiAlH4 or BH3-THF (Reduction)

Figure 1: Synthetic workflow from commercial precursors to the target alcohol.

Part 3: Applications & The "Gem-Dimethyl" Effect

This molecule is not merely a solvent or generic reagent; it is a strategic scaffold in drug design.

Metabolic Stability (The Neopentyl Advantage)

In medicinal chemistry, primary alcohols and their resulting ethers/amines are susceptible to rapid metabolic degradation.

  • Problem: Linear alkyl chains are prone to

    
    -oxidation or rapid glucuronidation.
    
  • Solution: The 2,2-dimethyl (gem-dimethyl) group in this molecule creates a "neopentyl" environment. The lack of protons on the

    
    -carbon (C2) completely blocks 
    
    
    
    -oxidation. Furthermore, the steric bulk hinders the approach of metabolic enzymes (e.g., CYPs) to the adjacent sites.
Conformational Locking (Thorpe-Ingold Effect)

The gem-dimethyl group restricts the rotational freedom of the propyl chain. This "pre-organization" is critical when this alcohol is used as a linker to cyclize into larger ring systems (e.g., benzoxepines or chromans). It lowers the entropic penalty for cyclization, increasing the yield of ring-closing reactions.

Precursor for Opioid Receptor Modulators

The 3-methoxyphenyl motif is a "privileged structure" in analgesics (e.g., Tramadol, Tapentadol). This specific alcohol serves as a precursor to homo-neophyl amines , which are investigated as selective ligands for the


-opioid receptor (MOR) and the Nociceptin/Orphanin FQ peptide (NOP) receptor.
Visualization: Structure-Activity Relationship (SAR)

SAR Core 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Methoxy 3-Methoxy Group: - H-bond acceptor - Mimics Tyr residue in opioids - Metabolic handle (O-demethylation) Core->Methoxy GemDimethyl 2,2-Dimethyl (Gem-Dimethyl): - Blocks Beta-Oxidation - Increases Lipophilicity (LogP) - Restricts Conformation Core->GemDimethyl Hydroxyl Primary Hydroxyl: - Synthetic Handle - Convert to Halide/Amine - H-bond donor Core->Hydroxyl

Figure 2: Functional decomposition of the molecule highlighting its utility in drug design.

Part 4: Analytical Characterization

To validate the synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol, the following spectroscopic data should be obtained.

TechniqueExpected SignalInterpretation

H NMR
(400 MHz, CDCl

)

0.90 (s, 6H)
Gem-dimethyl protons (Singlet, characteristic of neopentyl group).

2.55 (s, 2H)
Benzylic CH

(Singlet, no coupling due to quaternary neighbor).

3.35 (s, 2H)
CH

-OH
(Singlet, deshielded by oxygen).

3.80 (s, 3H)
Methoxy protons (Singlet).

6.7–7.2 (m, 4H)
Aromatic protons (Pattern typical of 1,3-disubstituted benzene).

C NMR

~24.5 ppm
Gem-dimethyl carbons.

~36.0 ppm
Quaternary carbon (C2).

~71.0 ppm
CH

-OH
carbon.
Mass Spectrometry m/z 194 [M]

Molecular ion (often weak; look for [M-H

O] or [M+Na]).

References

  • GuideChem. (2024). 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS 1225532-71-7. Retrieved from

  • American Chemical Society. (2024). Alkene Hydrobenzylation by a Single Catalyst That Mediates Iterative Outer-Sphere Steps. Journal of the American Chemical Society. Retrieved from

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (General reference for Gem-Dimethyl effect mechanism).
Exploratory

Strategic Utilization of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

A Technical Monograph on Synthesis, Physicochemical Profiling, and Pharmacophore Integration Executive Summary 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol represents a specialized "neopentyl" alcohol scaffold utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph on Synthesis, Physicochemical Profiling, and Pharmacophore Integration

Executive Summary

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol represents a specialized "neopentyl" alcohol scaffold utilized in high-value medicinal chemistry and fragrance synthesis. Its core structural significance lies in the gem-dimethyl group at the


-position relative to the hydroxyl functionality. This structural motif imparts unique conformational biases (the Thorpe-Ingold effect) and metabolic stability by blocking 

-oxidation. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application as a privileged building block in drug discovery.
Structural Architecture & The Gem-Dimethyl Effect

The molecule consists of a 3-methoxyphenyl ring tethered to a primary alcohol via a 2,2-dimethylpropyl (neopentyl) linker.

  • IUPAC Name: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.27 g/mol

Mechanistic Significance: The Thorpe-Ingold Effect

The presence of the gem-dimethyl group at C2 is not merely decorative; it fundamentally alters the molecule's thermodynamics. According to the Thorpe-Ingold effect (Angle Compression), the bulky methyl groups compress the internal bond angle (


), forcing the terminal groups (the phenyl ring and the hydroxyl) closer together.[1]

Impact on Drug Design:

  • Conformational Restriction: It reduces the entropic penalty of binding to a receptor by pre-organizing the molecule into a bioactive conformation.

  • Metabolic Blockade: The quaternary carbon at C2 lacks protons, rendering the molecule immune to standard

    
    -oxidation pathways that typically degrade fatty alcohol chains.
    
Synthetic Pathways

To ensure high purity and scalability, the synthesis is best approached via the construction of the carbon skeleton followed by chemoselective reduction. The direct alkylation of isobutyric acid derivatives is the industry-standard route.

Route A: The Malonate/Ester Alkylation (Preferred)

This route avoids the self-condensation issues often seen with aldehyde alkylations.

  • Step 1: Enolate Formation: Ethyl isobutyrate is deprotonated using LDA (Lithium Diisopropylamide) at -78°C.

  • Step 2: Alkylation: 3-Methoxybenzyl chloride is added. The steric bulk of the isobutyrate enolate directs the alkylation efficiently.

  • Step 3: Reduction: The resulting ester is reduced to the primary alcohol using Lithium Aluminum Hydride (

    
    ).
    
Visualization of Synthetic Workflow

SynthesisPath Start Ethyl Isobutyrate Inter1 Enolate Intermediate Start->Inter1 Deprotonation Reagent1 LDA, THF (-78°C) Reagent1->Inter1 Product1 Ethyl 3-(3-methoxyphenyl)- 2,2-dimethylpropanoate Inter1->Product1 SN2 Alkylation Reagent2 3-Methoxybenzyl Chloride Reagent2->Product1 Final 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol Product1->Final Reduction Reagent3 LiAlH4 (Ether/THF) Reagent3->Final

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target alcohol.

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol via reduction of Ethyl 3-(3-methoxyphenyl)-2,2-dimethylpropanoate.

Safety Prerequisite:


 is pyrophoric. All operations must be conducted under an inert atmosphere (

or

) in a flame-dried apparatus.
Step-by-Step Methodology:
  • Setup: Charge a 500 mL 3-neck round-bottom flask with anhydrous THF (100 mL) and

    
     (1.5 eq, 0.075 mol). Cool to 0°C using an ice bath.
    
  • Addition: Dissolve Ethyl 3-(3-methoxyphenyl)-2,2-dimethylpropanoate (0.05 mol) in anhydrous THF (50 mL). Add this solution dropwise to the

    
     suspension via a pressure-equalizing addition funnel over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C.
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The ester spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Fieser Quench (Critical): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure colorless oil.

Physicochemical & DMPK Profile

Understanding the "druggability" of this scaffold is essential for its application in medicinal chemistry.

PropertyValue (Est.)Significance
LogP 2.8 - 3.2Lipophilic; suggests good membrane permeability but requires formulation for aqueous solubility.
H-Bond Donors 1The primary hydroxyl group acts as a donor/acceptor.
Rotatable Bonds 3Restricted by the gem-dimethyl group (lower entropy penalty).
Metabolic Liability Low (Alkyl chain)The neopentyl structure blocks

-oxidation.
Metabolic Liability High (Aryl ring)The 3-methoxy group is a site for CYP450 O-demethylation.
Metabolic Pathway Visualization

Metabolism cluster_Phase1 Phase I Metabolism Parent Target Molecule (Lipophilic) Metab1 O-Demethylation (CYP2D6/3A4) Parent->Metab1 Major Route Metab2 Acid Oxidation (Alcohol DH) Parent->Metab2 Minor Route Blocked Beta-Oxidation (BLOCKED by gem-dimethyl) Parent->Blocked steric hindrance

Figure 2: Metabolic fate map. Note the blockade of beta-oxidation due to the quaternary carbon.

Applications in Research & Development
A. Medicinal Chemistry (Linkerology)

This alcohol serves as a robust "spacer" in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands. The neopentyl chain provides a rigid distance between the warhead and the E3 ligase ligand, preventing "linker collapse" where the molecule folds onto itself.

B. Fragrance Chemistry

Structurally related to Majantol and Lilial , this molecule possesses "Muguet" (Lily of the Valley) olfactory characteristics.[2] The gem-dimethyl group improves the stability of the molecule in oxidative environments (e.g., detergents) compared to linear analogs.

C. Precursor for Tapentadol Analogs

The 3-methoxyphenyl fragment is a key pharmacophore in centrally acting analgesics (e.g., Tapentadol, Tramadol). This alcohol can be converted to the corresponding bromide and used to alkylate amine scaffolds to generate novel mu-opioid receptor modulators.

References
  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link

  • Hafner, A., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3).[5] (Methodology for alkylation of isobutyric derivatives). Link

  • PubChem Database. (2025). 2,2-Dimethyl-3-phenylpropanoic acid (Precursor Data). National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Foundational

"3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol" literature review

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol: Technical Monograph & Application Guide Executive Summary 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a specialized fine chemical intermediate belonging to the phenylpropan...

Author: BenchChem Technical Support Team. Date: February 2026

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol: Technical Monograph & Application Guide

Executive Summary

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a specialized fine chemical intermediate belonging to the phenylpropanoid class. Structurally characterized by a gem-dimethyl substituted propyl chain and a meta-methoxy phenyl ring, this molecule serves as a critical building block in two high-value sectors: Fragrance Chemistry (as a structural analog to Majantol® and Muguet alcohols) and Medicinal Chemistry (as a metabolically stable linker).

This guide provides a comprehensive technical review of its physicochemical properties, validated synthesis protocols, and application logic, designed for researchers in organic synthesis and drug development.

Chemical Identity & Physicochemical Profile

This molecule combines the lipophilicity of a phenyl ether with the steric bulk of a neopentyl skeleton.

PropertyDataNotes
IUPAC Name 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
CAS Number (Aldehyde Precursor) 1018895-66-3Alcohol derivative often cited by structure
Predicted LogP ~2.8 - 3.2Lipophilic, suitable for membrane permeability
Boiling Point ~280°C (est. at 760 mmHg)High boiling point, low volatility
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in EtOH, DCM, THF; Insoluble in Water

Synthesis & Manufacturing Protocols

The most robust synthesis route leverages the Thorpe-Ingold effect (gem-dimethyl effect) to facilitate the alkylation of isobutyraldehyde, followed by a selective reduction.

Core Synthesis Pathway (DOT Visualization)

SynthesisPathway Start1 Isobutyraldehyde Intermediate Aldehyde Intermediate (3-(3-methoxyphenyl)-2,2-dimethylpropanal) Start1->Intermediate Phase Transfer Cat. (NaOH, TBAB, 70°C) Start2 3-Methoxybenzyl Chloride Start2->Intermediate Product Target Alcohol (3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol) Intermediate->Product Reduction (NaBH4, MeOH)

Figure 1: Two-step synthesis via alkylation and reduction.

Detailed Experimental Protocol

Step 1: Alkylation (Formation of the Aldehyde)

  • Reagents: Isobutyraldehyde (1.2 eq), 3-Methoxybenzyl chloride (1.0 eq), NaOH (powdered, 1.5 eq), Tetrabutylammonium bromide (TBAB, 5 mol% cat), Toluene.

  • Procedure:

    • Charge a reactor with Toluene, powdered NaOH, and TBAB. Heat to 70°C under N₂.

    • Pre-mix Isobutyraldehyde and 3-Methoxybenzyl chloride.

    • Add the mixture dropwise over 2 hours. The gem-dimethyl group on the aldehyde enolate prevents self-condensation (Cannizzaro competition is minimal due to steric bulk).

    • Stir at 70°C for 4 hours. Monitor by GC.

    • Workup: Cool, filter off salts, wash organic layer with water/brine. Distill to obtain 3-(3-methoxyphenyl)-2,2-dimethylpropanal .

Step 2: Reduction (Formation of the Alcohol)

  • Reagents: Aldehyde intermediate, Sodium Borohydride (NaBH₄, 0.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde in Methanol (0.5 M concentration). Cool to 0°C.

    • Add NaBH₄ portion-wise (exothermic).

    • Stir at room temperature for 2 hours.

    • Quench: Add dilute HCl until pH ~7.

    • Extraction: Evaporate MeOH, extract residue with Ethyl Acetate.

    • Purification: Vacuum distillation or Column Chromatography (Hexane:EtOAc 8:2).

Applications & Mechanism of Action

A. Fragrance Chemistry (Muguet/Lily of the Valley)

This molecule is a structural analog of Majantol® (2,2-dimethyl-3-(3-methylphenyl)propanol).[1]

  • Olfactory Profile: The 3-methoxy substitution typically shifts the odor profile towards a softer, more balsamic, and floral note compared to the sharper methyl analog. It retains the "transparent" floral quality essential for modern perfumes.[1]

  • Stability: The neopentyl structure (2,2-dimethyl) eliminates the

    
    -hydrogen, making the alcohol highly resistant to oxidation (e.g., in bleach or harsh detergents).
    
B. Medicinal Chemistry: The Neopentyl Linker

In drug discovery, this scaffold is used to improve metabolic stability.

  • Metabolic Blockade: The gem-dimethyl group at the

    
    -position sterically hinders enzymes (like Cytochrome P450) from accessing the carbon chain, preventing rapid oxidative degradation.
    
  • Pharmacophore: The 3-methoxyphenyl ring mimics the binding motif found in Tramadol and Tapentadol , making this alcohol a valuable intermediate for synthesizing novel analgesics or SERT/NET reuptake inhibitors.

Structure-Activity Relationship (SAR) Diagram

SAR Center 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Meta 3-Methoxy Group: Provides H-bond acceptor Mimics Tramadol/Tapentadol motif Center->Meta Gem 2,2-Dimethyl (Neopentyl): Blocks Beta-Oxidation Increases Lipophilicity (LogP) Center->Gem Alcohol Primary Alcohol: Anchor for esterification or conversion to amine Center->Alcohol

Figure 2: Structure-Activity Relationship highlighting functional zones.

Analytical Characterization

To validate the identity of the synthesized product, compare against these expected spectral data points:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15–6.70 (m, 4H, Ar-H)
      
    • 
       3.80 (s, 3H, OMe)
      
    • 
       3.30 (s, 2H, CH₂-OH)
      
    • 
       2.55 (s, 2H, Ar-CH₂-C)
      
    • 
       0.90 (s, 6H, C(CH₃)₂)
      
  • MS (EI): Look for molecular ion

    
     at 194. Key fragment at 
    
    
    
    121 (methoxybenzyl cation) is diagnostic.

References

  • Synthesis of Majantol Analogs: Zhang, J., et al. "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry, vol. 25, no. 3, 2013, pp. 1290-1292. Link

  • Aldehyde Precursor Data: "3-(3-Methoxyphenyl)-2,2-dimethylpropanal." ChemSrc Database, CAS 1018895-66-3. Link

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." Journal of the Chemical Society, vol. 107, 1915.
  • Fragrance Chemistry: Kraft, P. "Fragrance Chemistry." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012. (General reference for Muguet odorants).

Sources

Exploratory

An In-depth Technical Guide to the Potential Research Applications of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Abstract This technical guide provides a comprehensive overview of the potential research applications of the novel chemical entity, 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol. While direct research on this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of the novel chemical entity, 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol. While direct research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds, suggesting a rich landscape for future investigation. This document will explore the synthesis, physicochemical properties, and hypothesized biological activities of this compound, drawing upon established knowledge of structurally related molecules. We will delve into potential applications in medicinal chemistry, particularly in the fields of analgesia and neurology, as well as its potential as an antioxidant and antimicrobial agent. Detailed, actionable experimental protocols are provided to empower researchers to validate these hypotheses.

Introduction: Unveiling a Molecule of Interest

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an aromatic alcohol with a unique combination of a methoxyphenyl group and a neopentyl alcohol moiety. The methoxyphenyl group is a common feature in many pharmaceuticals and natural products, often contributing to receptor binding and metabolic stability. The bulky 2,2-dimethylpropyl group can influence the molecule's steric profile and lipophilicity, potentially leading to unique pharmacological properties. Although this compound is not extensively studied, its structural similarity to key intermediates in the synthesis of the analgesic drug Tapentadol warrants a thorough investigation into its own therapeutic potential.[1][2][3][4] This guide serves as a foundational resource for researchers poised to explore the scientific possibilities of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in research.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol. These values are computationally derived and provide a basis for experimental design.

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₈O₂-
Molecular Weight194.27 g/mol -
XLogP32.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem

Table 1: Predicted Physicochemical Properties of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol.

Proposed Synthetic Route

A plausible synthetic route for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be adapted from established methods for similar structures.[5][6] A potential two-step synthesis is outlined below:

Step 1: Alkylation of 3-methoxybenzyl bromide with isobutyraldehyde. This reaction, catalyzed by a strong base in an aprotic solvent, would form the intermediate aldehyde, 3-(3-methoxyphenyl)-2,2-dimethylpropanal.

Step 2: Reduction of the aldehyde. The intermediate aldehyde can then be reduced to the corresponding primary alcohol, 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol, using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Potential Research Applications in Medicinal Chemistry

The structural features of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol suggest several promising avenues for medicinal chemistry research.

Analgesia: A Potential Tapentadol Analog

The most immediate area of interest lies in its potential as an analgesic. The core structure bears resemblance to intermediates used in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: µ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3]

Hypothesized Mechanism of Action: The methoxyphenyl group is a key pharmacophore in many opioid analgesics. It is plausible that 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol could exhibit affinity for opioid receptors. The neopentyl alcohol moiety may influence its binding kinetics and selectivity.

Proposed Experimental Workflow:

Analgesic_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_evaluation Evaluation receptor_binding Opioid Receptor Binding Assays (µ, δ, κ) functional_assay [³⁵S]GTPγS Functional Assay receptor_binding->functional_assay Confirm Agonism uptake_assay Norepinephrine Uptake Assay functional_assay->uptake_assay Assess Dual Action hot_plate Hot Plate Test (Thermal Nociception) uptake_assay->hot_plate Proceed if Active tail_flick Tail Flick Test (Thermal Nociception) hot_plate->tail_flick formalin Formalin Test (Inflammatory Pain) tail_flick->formalin pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling formalin->pk_pd Evaluate in Parallel toxicity Preliminary Toxicity Screening pk_pd->toxicity

Sources

Protocols & Analytical Methods

Method

Purification methods for "3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol"

Application Note: High-Purity Isolation of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Executive Summary & Chemical Context Target Molecule: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Chemical Class: Sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Executive Summary & Chemical Context

Target Molecule: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Chemical Class: Sterically hindered primary phenylpropanol. Primary Application: Key intermediate in the synthesis of centrally acting analgesics (structural analog to Tapentadol intermediates) and fragrance fixatives.

The Challenge: While structurally simple, the purification of this molecule is complicated by the gem-dimethyl effect . The steric bulk adjacent to the hydroxyl group stabilizes the molecule thermally but hinders derivatization and alters solubility profiles compared to its non-methylated analogs. Furthermore, synthesis via the reduction of the corresponding aldehyde or ester often yields persistent impurities—specifically the unreacted aldehyde (3-(3-methoxyphenyl)-2,2-dimethylpropanal) and the demethylated phenol side-product.

This guide details a self-validating purification workflow combining chemical washing (chemoselective scavenging) with physical separation (distillation/chromatography).

Pre-Purification Analysis & Impurity Profiling

Before initiating purification, the crude reaction mixture must be profiled to select the correct workflow.

Physicochemical Profile (Derived):

  • State: Viscous colorless to pale yellow oil (can crystallize upon prolonged standing at <4°C).

  • Boiling Point: Estimated ~135–140°C at 0.5 mmHg (Extrapolated from mono-methyl analogs).

  • Solubility: Soluble in DCM, EtOAc, THF, Ethanol. Insoluble in water.

Common Impurity Matrix:

Impurity Type Chemical Structure Origin Removal Strategy
Precursor A 3-(3-Methoxyphenyl)-2,2-dimethylpropanal Incomplete reduction Sodium Bisulfite Wash (Chemoselective)
Precursor B Methyl 3-(3-methoxyphenyl)-2,2-dimethylpropanoate Unreacted Ester Flash Chromatography (Significant Rf difference)
Side Product 3-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol O-Demethylation Caustic Wash (0.5N NaOH)

| Byproduct | Benzyl alcohol derivatives | C-C bond cleavage | Fractional Distillation |

Workflow Visualization

The following decision tree outlines the logical flow for purification based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture Analysis TLC / GC-MS Analysis Start->Analysis Decision Aldehyde Present? Analysis->Decision Bisulfite Protocol A: NaHSO3 Wash (Aldehyde Scavenging) Decision->Bisulfite Yes CheckPhenol Phenolic Impurities? Decision->CheckPhenol No Bisulfite->CheckPhenol Caustic Protocol B: 0.5N NaOH Wash CheckPhenol->Caustic Yes ScaleDecision Scale > 10g? CheckPhenol->ScaleDecision No Caustic->ScaleDecision Distillation Protocol C: High-Vacuum Distillation (<1 mmHg) ScaleDecision->Distillation Yes (Scalable) Column Protocol D: Flash Chromatography (Silica Gel) ScaleDecision->Column No (High Purity) Final Pure Product (>98% HPLC) Distillation->Final Column->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile and scale.

Detailed Protocols

Protocol A: Chemoselective Aldehyde Scavenging (The Bisulfite Wash)

Rationale: The gem-dimethyl aldehyde precursor is sterically hindered but still forms bisulfite adducts. This step is superior to chromatography for removing large amounts of unreacted aldehyde.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Note: Do not use DCM here; bisulfite adducts precipitate better from EtOAc/Water interfaces.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Extraction:

    • Add the NaHSO₃ solution (1:1 volume ratio to organic layer) to the separatory funnel.

    • Shake vigorously for 5–10 minutes . Critical: The steric bulk requires longer contact time than typical aldehydes.

  • Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).

  • Repeat: Repeat the wash once more to ensure complete removal.

  • Validation: Spot the organic layer on TLC. The aldehyde spot (usually less polar than the alcohol) should disappear.

Protocol B: Removal of Phenolic Impurities

Rationale: If harsh reduction conditions (e.g., excess Lewis acids) were used, the methoxy group may cleave to a phenol. Phenols are acidic (pKa ~10) and can be removed via base extraction.

  • Wash: Wash the organic layer from Protocol A with 0.5N NaOH (cold).

    • Caution: Do not use concentrated base or heat, as this might induce elimination or other side reactions, although the gem-dimethyl group prevents

      
      -elimination.
      
  • Neutralization: Wash the organic layer immediately with Brine followed by water to remove residual base.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol C: High-Vacuum Fractional Distillation (Scale >10g)

Rationale: The gem-dimethyl group provides excellent thermal stability, making distillation the preferred method for scale-up.

  • Equipment: Short-path distillation head (Vigreux column recommended for >50g).

  • Vacuum Requirement: High vacuum pump (<1.0 mmHg) is mandatory.

  • Procedure:

    • Heat the oil bath to 160°C.

    • Collect the forerun (volatile solvents/impurities) up to ~110°C (vapor temp).

    • Main Fraction: Collect the product fraction.

      • Target Vapor Temp:135–145°C @ 0.5 mmHg .

    • Stop collection if the temperature spikes (indicating higher boiling dimers).

Protocol D: Flash Column Chromatography (Scale <10g)

Rationale: For high-purity analytical standards, chromatography ensures removal of non-volatile trace impurities.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar hydrocarbons/ethers.

    • Product Elution: 80:20 to 70:30 (Hex:EtOAc) .

  • Visualization:

    • UV (254 nm): The anisole ring is UV active.

    • Stain: Anisaldehyde or PMA dip (The alcohol functionality stains blue/green).

Quality Control & Characterization

1. ¹H-NMR (400 MHz, CDCl₃) - Key Diagnostic Peaks:

  • Aromatic Ring:

    
     6.7 – 7.2 ppm (Multiplet, 4H).
    
  • Methoxy Group:

    
     3.80 ppm (Singlet, 3H).
    
  • Methylene (Ar-CH₂-C):

    
     2.50 ppm (Singlet, 2H). Note: This singlet confirms the quaternary carbon neighbor.
    
  • Methylene (C-CH₂-OH):

    
     3.30 ppm (Singlet, 2H).
    
  • Gem-Dimethyl:

    
     0.90 – 1.00 ppm (Singlet, 6H). Critical Purity Marker: If this appears as a doublet, you have the mono-methyl impurity.
    

2. HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 280 nm (Phenol absorption).

References

  • Tapentadol Intermediate Synthesis: Process for the preparation of Tapentadol and intermediates thereof. (2012). World Intellectual Property Organization. WO2012101649A1. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Purification of Alkyl-Aryl Ethers: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for bisulfite wash protocols).
  • Physical Properties of Anisole Derivatives: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80894, 3-(3-Methoxyphenyl)propan-1-ol. (Structural analog reference). Link

Application

Application Notes &amp; Protocols: Strategic Derivatization of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol for Biological Investigation

Abstract: This technical guide provides a comprehensive framework for the strategic derivatization of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol, a molecule possessing two key functional moieties ripe for chemical modif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the strategic derivatization of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol, a molecule possessing two key functional moieties ripe for chemical modification: a primary alcohol and a methoxyphenyl ring. While the specific biological profile of the parent compound is not extensively documented, its structure presents a valuable scaffold for exploring a range of biological activities. These protocols are designed for researchers in drug discovery and chemical biology, offering detailed methodologies to enhance pharmacokinetic properties, probe biological mechanisms, and unlock therapeutic potential. We will detail four primary derivatization strategies: (1) ester-based prodrug synthesis for improved bioavailability, (2) bioisosteric modification of the methoxy group to enhance metabolic stability, (3) fluorescent labeling for cellular imaging, and (4) synthesis of a "clickable" affinity probe for target identification.

Introduction: A Scaffold for Discovery

The compound 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol contains a sterically hindered neopentyl alcohol and an electron-rich methoxybenzene ring. This unique combination suggests potential for targeted biological interactions while posing challenges related to metabolism and bioavailability typical of phenolic compounds.[1] The primary alcohol is an ideal handle for derivatization to modulate solubility and lipophilicity, while the methoxy group represents a potential site for Phase I metabolism (O-demethylation) and a point for structural modification to alter target binding or improve metabolic stability.[2]

This guide is structured not as a rigid set of instructions, but as a logical workflow for the systematic evaluation of a new chemical entity. We will proceed from modifications aimed at creating a viable drug candidate to the development of tool compounds designed to elucidate its mechanism of action.

Part I: Derivatization for Pharmacokinetic & Metabolic Optimization

The primary goal of this phase is to address potential liabilities in the parent molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Strategy 1: Ester Prodrug Synthesis for Enhanced Bioavailability

Rationale: The primary alcohol, while a useful synthetic handle, imparts polarity that can hinder passive diffusion across cellular membranes. Masking this hydroxyl group as a lipophilic ester can improve membrane permeability and oral absorption.[3] Ester prodrugs are a well-established strategy, often designed to be cleaved by ubiquitous esterase enzymes in the body to release the active parent alcohol.[4] We will synthesize an acetate ester as a simple, canonical example.

  • Reagents & Materials:

    • 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

    • Acetyl chloride or Acetic anhydride

    • Pyridine or Triethylamine (Et₃N) (anhydrous)

    • Dichloromethane (DCM) (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

  • Procedure:

    • Dissolve 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

    • Add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 10 minutes. Causality Note: The base (triethylamine) acts as a nucleophilic catalyst and scavenges the HCl byproduct, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester derivative.

Strategy 2: Bioisosteric Replacement for Metabolic Stability

Rationale: Aromatic methoxy groups are common sites of oxidative metabolism by cytochrome P450 enzymes, leading to the corresponding phenol. This can result in rapid clearance and potentially the formation of reactive metabolites.[2] Replacing the methoxy group with a fluorine atom is a classic bioisosteric strategy in medicinal chemistry.[5] Fluorine mimics the steric and electronic properties of the methoxy group to a degree but is metabolically robust due to the strength of the C-F bond.[2][5]

This is a multi-step synthesis starting from a different precursor.

  • Step A: Grignard Reaction with 3-Fluoro-bromobenzene

    • Activate magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) with a crystal of iodine under a nitrogen atmosphere.

    • Add a solution of 3-fluoro-bromobenzene (1.1 eq) in anhydrous THF dropwise to initiate Grignard reagent formation.

    • Once formed, cool the Grignard reagent to 0 °C.

    • Add a solution of 2,2-dimethylpropanal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the target fluoro-derivative.

Part II: Derivatization for Elucidating Biological Function

Once optimized derivatives are available, the next step is to create tools to understand how and where they act within a biological system.

Strategy 3: Fluorescent Labeling for Cellular Imaging

Rationale: Attaching a fluorescent dye to the molecule allows for its direct visualization within live cells using fluorescence microscopy.[][7] This can provide crucial information about subcellular localization, uptake dynamics, and target engagement. We will use a common fluorophore, 5(6)-Carboxyfluorescein, and attach it to the primary alcohol via an ester linkage.

  • Reagents & Materials:

    • 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

    • 5(6)-Carboxyfluorescein

    • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flask protected from light, dissolve 5(6)-Carboxyfluorescein (1.0 eq), DCC (1.1 eq), and DMAP (0.1 eq) in anhydrous DMF. Stir for 30 minutes at room temperature to pre-activate the carboxylic acid. Causality Note: DCC activates the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

    • Add a solution of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (1.5 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight in the dark.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and unreacted fluorescein.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the fluorescent probe using flash column chromatography or preparative HPLC.

Strategy 4: Affinity Probe Synthesis via Click Chemistry

Rationale: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used to connect molecular fragments.[8][9] By derivatizing our parent molecule with an alkyne "handle," we create a versatile probe. This probe can be introduced into a biological system, and then a reporter tag (like biotin for pulldown experiments or an azide-fluorophore for imaging) can be "clicked" on in situ or ex vivo.[10][11]

  • Step A: Tosylation of the Primary Alcohol

    • Dissolve 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (1.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous pyridine at 0 °C.

    • Stir the reaction, allowing it to slowly warm to room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate to yield the tosylate, which can often be used without further purification. Causality Note: The tosyl group is an excellent leaving group, converting the poorly reactive hydroxyl into a group readily displaced by a nucleophile.

  • Step B: Nucleophilic Substitution with an Azide

    • Dissolve the tosylate from Step A (1.0 eq) in DMF.

    • Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction to 60-80 °C and stir for 6-12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by chromatography to obtain the azide-derivatized molecule. This molecule is now ready for a "click" reaction with any alkyne-containing reporter tag.

G cluster_prodrug Strategy 1: Prodrug Synthesis cluster_labeling Strategy 3: Fluorescent Labeling cluster_click Strategy 4: Click Chemistry Probe Synthesis Parent_P Parent Alcohol Product_P Acetate Ester Prodrug Parent_P->Product_P Acetylation Reagent_P Acetyl Chloride, Et3N Reagent_P->Parent_P Parent_L Parent Alcohol Product_L Fluorescent Probe Parent_L->Product_L Esterification Reagent_L Carboxyfluorescein, DCC, DMAP Reagent_L->Parent_L Parent_C Parent Alcohol Tosylate Tosylate Intermediate Parent_C->Tosylate Tosylation (TsCl) Azide_Probe Azide Probe Tosylate->Azide_Probe Azide Substitution (NaN3) Final_Product Clicked Bioconjugate Azide_Probe->Final_Product CuAAC Click Reaction Reporter Alkyne-Reporter (e.g., Biotin, Fluorophore) Reporter->Final_Product

Caption: Derivatization workflows for biological studies.

Part III: Protocols for Biological Evaluation

After synthesis, the new derivatives must be tested to validate the strategic design.

Protocol 5: In Vitro Antiproliferative MTS Assay

Rationale: To determine if the derivatives have cytotoxic or antiproliferative effects, a common initial screen is the MTS assay, which measures cell viability.

  • Cell Seeding: Seed a 96-well plate with a relevant cancer cell line (e.g., K562 human leukemia cells) at a density of ~20,000 cells/well in 100 µL of appropriate culture medium.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (e.g., from 200 µg/mL down to 12.5 µg/mL) in culture medium.[12] Add the compounds to the wells and incubate for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 6: DPPH Radical Scavenging Assay

Rationale: Phenolic and methoxyphenyl compounds often exhibit antioxidant activity.[13][14] The DPPH assay is a rapid and simple method to screen for radical scavenging ability.

  • Preparation: Prepare various concentrations of the test compounds (e.g., 25 to 125 µg/mL) in methanol. Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[12] Ascorbic acid is used as a positive control.

  • Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Data Presentation & Interpretation

The results from these assays should be tabulated to allow for clear comparison between the derivatives. This structured data is crucial for establishing structure-activity relationships (SAR).

Compound Modification LogP (Calculated) Antiproliferative IC₅₀ (µM) Antioxidant IC₅₀ (µM)
Parent CompoundNone2.85>10085.2
Derivative 1Acetate Ester3.5075.6>100
Derivative 2Fluoro-bioisostere3.1592.180.5
Control (Doxorubicin)--0.8-
Control (Ascorbic Acid)---25.4

Interpretation: In this hypothetical table, converting the parent alcohol to an acetate ester (Derivative 1) increased lipophilicity (LogP) and conferred moderate antiproliferative activity, but abolished antioxidant activity, suggesting the free hydroxyl is crucial for scavenging. The fluoro-bioisostere (Derivative 2) maintained antioxidant activity and showed slightly improved metabolic stability in subsequent assays (data not shown). This systematic approach allows researchers to logically progress with the most promising modifications.

References

  • Weiss, K. L., et al. (2020). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters. [Link]

  • Grimm, J. B., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC. [Link]

  • MDPI. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Encyclopedia.pub. (2021). Single-Molecule Labeling and Imaging Strategies. [Link]

  • Hilaire, J. R., et al. (2020). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. [Link]

  • Lavis, L. (2016). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. [Link]

  • Bullock, J. P., et al. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Wang, J., et al. (2006). "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. ResearchGate. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Dehnert, K. W., et al. (2011). In situ click chemistry: from small molecule discovery to synthetic antibodies. PMC. [Link]

  • Fernandes, I., et al. (2016). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? [Link]

  • LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • Dhareshwar, S. S., & Stella, V. J. (2008). Prodrugs of Alcohols and Phenols. ResearchGate. [Link]

  • Chakraborty, S., et al. (2023). Biological activities and GC–MS based chemical profiling of polymolecular methanol extract of Alternaria alternata KUDB15. Journal of Basic Microbiology. [Link]

  • Satoh, K., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Overcoming Steric Hindrance in Gem-Dimethyl Neopentyl Systems Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Overcoming Steric Hindrance in Gem-Dimethyl Neopentyl Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing yield attrition at two specific bottlenecks: the construction of the quaternary carbon center (alkylation) or the reduction of the sterically hindered carbonyl (neopentyl position). The target molecule, 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol , possesses a gem-dimethyl group adjacent to the reaction center. This "neopentyl effect" significantly retards nucleophilic attack, leading to incomplete conversion or stubborn emulsions during workup.

This guide details the specific protocols to bypass these kinetic barriers.

Module 1: The Alkylation Bottleneck (C-C Bond Formation)

Symptom: Low conversion of isobutyrate starting material; presence of poly-alkylated byproducts; or difficulty driving the reaction to completion.

The Root Cause: Steric & Electronic Mismatch

The synthesis typically involves alkylating an isobutyric acid derivative (ester or nitrile) with 3-methoxybenzyl halide.

  • Enolate Stability: The isobutyrate enolate is tertiary and sterically crowded.

  • Electrophile Deactivation: The meta-methoxy group on the benzyl halide is electron-withdrawing by induction but does not offer resonance stabilization to the transition state, making the electrophile moderately reactive but prone to degradation if reaction times are prolonged by steric hindrance.

Protocol A: The Kinetic Enolate Solution (Recommended)

Do not rely on weak bases (e.g., carbonates) or thermodynamic conditions (e.g., NaOEt/EtOH), which lead to reversible reactions and Claisen condensation side-products.

Optimized Workflow:

  • Reagents: Use Lithium Diisopropylamide (LDA) in THF.

  • Temperature: Strict -78°C generation of the enolate is required to prevent self-condensation of the ester.

  • Additives: Addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) is often necessary to disrupt lithium aggregates and expose the reactive enolate.

Step-by-Step Troubleshooting:

  • Q: My yield is <50%.

    • Fix: Pre-cool the 3-methoxybenzyl chloride solution to -78°C before adding it to the enolate. The reaction is extremely sensitive to thermal spikes.

  • Q: I see starting material remaining.

    • Fix: The gem-dimethyl center creates a "wall." Allow the reaction to warm to room temperature very slowly over 12 hours after addition.

Module 2: The Reduction Bottleneck (The "Neopentyl" Barrier)

Symptom: Incomplete reduction of the intermediate acid/ester; formation of a gelatinous "goo" during workup; or loss of product into the aqueous phase.

The Root Cause: Aluminum Emulsions

Reducing a 2,2-dimethyl substituted carbonyl (a neopentyl-like system) creates a sterically crowded aluminum alkoxide intermediate. Upon quenching with water, this forms a tight, gelatinous aluminum hydroxide lattice that traps the organic alcohol, preventing extraction.

Protocol B: The "Rochelle's Salt" Release System

Standard acidic or basic workups often fail here. You must use a tartrate ligand to chelate the aluminum.

The Reaction:



The Optimized Workup:

  • Quench: Dilute reaction with diethyl ether (Et2O) and cool to 0°C.

  • The Fieser Method (Modified):

    • Add water (

      
       mL per 
      
      
      
      grams of LAH).
    • Add 15% NaOH (

      
       mL).[1][2]
      
    • Add water (

      
       mL).[1]
      
  • The Critical Step: If the solid does not filter freely (white powder), add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2-4 hours at room temperature.

    • Mechanism:[2][3][4][5][6] Tartrate displaces the alcohol from the aluminum coordination sphere, breaking the emulsion into two clear layers.

Graphviz Workflow: Reduction Troubleshooting

ReductionLogic Start Reduction Step (Ester/Acid -> Alcohol) Check1 Is the precursor an Acid or Ester? Start->Check1 AcidRoute Route A: Acid (Use Borane-THF) Check1->AcidRoute Acid EsterRoute Route B: Ester (Use LiAlH4) Check1->EsterRoute Ester Workup Quench Reaction AcidRoute->Workup EsterRoute->Workup Issue Observation: Sticky Emulsion? Workup->Issue StdWorkup Standard Fieser Workup Issue->StdWorkup No Rochelle Rochelle's Salt (Vigorous Stir 2h) Issue->Rochelle Yes (High Probability) Success Clean Phase Separation StdWorkup->Success Rochelle->Success

Caption: Decision matrix for selecting the reduction agent and managing the inevitable aluminum emulsion in hindered systems.

Module 3: Comparative Data & Reagent Selection

The choice of reducing agent significantly impacts the impurity profile for this specific scaffold.

ParameterLiAlH4 (Lithium Aluminum Hydride) BH3-THF (Borane-THF) DIBAL-H
Substrate Preference Esters / AcidsCarboxylic Acids (Superior) Esters (to Aldehydes)
Steric Tolerance Moderate (Requires reflux for hindered sites)High (Attacks via small B-H mechanism)Low (Bulky reagent)
Chemo-selectivity Low (Reduces everything)High (Tolerates nitro/cyano groups)Tunable (-78°C)
Workup Difficulty High (Emulsions)Moderate (Methanol quench)High (Gel formation)
Rec. Scenario If you have the Ester precursor.[7][8]If you have the Acid precursor.[8][9]Not recommended for full reduction.

Frequently Asked Questions (FAQ)

Q1: Can I use NaBH4 for this reduction to avoid the LAH safety risks? A: generally, No. Sodium Borohydride is not electrophilic enough to reduce esters or sterically hindered acids efficiently. However, if you convert the acid to a mixed anhydride (using ethyl chloroformate/TEA) or an acid chloride first, NaBH4 can successfully reduce it to the alcohol in THF/Water. This is a safer "scale-up" friendly alternative to LAH.

Q2: The product has a persistent smell of "almonds" or "sweet chemicals" after drying. What is it? A: This indicates unreacted 3-methoxybenzaldehyde . If your reduction was incomplete, the intermediate aldehyde (formed transiently) might remain. Aldehydes are notoriously difficult to separate from primary alcohols by simple extraction.

  • Fix: Treat the crude mixture with NaBH4 (0.5 eq) in Methanol for 30 minutes to push all residual aldehyde to the alcohol product.

Q3: Why is the boiling point of my product varying so much in literature? A: 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol is a viscous oil that hydrogen bonds strongly. Boiling points are highly dependent on vacuum pressure.

  • Standard: ~140-145°C at 0.5 mmHg.

  • Note: Do not rely on distillation for small scales (<5g); use flash chromatography (Hexane:EtOAc 4:1).

References

  • BenchChem Technical Repository. (2025). Overcoming Steric Hindrance in 2,2-dimethylpropanoic Acid Reactions. Retrieved from

  • Organic Syntheses. (1990). Standardization of Lithium Aluminum Hydride Workup (Fieser & Rochelle Methods). Org.[1][2][10] Synth. Coll. Vol. 7. Retrieved from

  • United States Patent US8138376B2. (2012). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine (Tapentadol Intermediates). (Demonstrates analogous alkylation chemistry). Retrieved from

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Esters: Mechanisms and Troubleshooting. Retrieved from

Sources

Optimization

"3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol" stability and degradation pathways

Welcome to the technical support guide for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the stability and potential degradation pathways of this compound, along with practical troubleshooting advice for common experimental issues.

Introduction

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a primary alcohol containing a methoxy-substituted aromatic ring and a sterically hindered neopentyl-like structure.[1][2] Understanding its chemical stability is crucial for its proper handling, storage, and application in research and development. This guide is built upon fundamental principles of organic chemistry to predict and explain potential degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. A temperature of 2-8°C is recommended. Avoid exposure to direct sunlight, high temperatures, and oxidizing agents. For solutions, it is advisable to use freshly prepared samples or store them at low temperatures for short periods, after evaluating their stability in the chosen solvent.

Q2: Is this compound sensitive to light?

Q3: What solvents are compatible with 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol?

A: The compound is expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and diethyl ether.[1][2] While it has some predicted water solubility, aqueous solutions should be used with caution and their stability monitored, especially if the pH is not neutral. Avoid strongly acidic or basic aqueous solutions to prevent potential degradation.

Q4: Is the compound prone to oxidation?

A: Yes, the primary alcohol functional group is susceptible to oxidation.[8][9][10][11] This can be a significant degradation pathway, especially in the presence of oxidizing agents or upon prolonged exposure to air (auto-oxidation). The oxidation products are the corresponding aldehyde and carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Appearance of a new, more polar peak in HPLC analysis after sample storage. Oxidation to Carboxylic Acid: The primary alcohol may have oxidized to 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid. Carboxylic acids are generally more polar and will have a shorter retention time on a reverse-phase HPLC column.1. Confirm by LC-MS: Analyze the sample by LC-MS to check for a mass corresponding to the carboxylic acid (M+32). 2. pH Adjustment: Try adjusting the pH of the mobile phase. The retention time of the carboxylic acid will be sensitive to pH changes around its pKa. 3. Prevention: Store stock solutions under an inert atmosphere (nitrogen or argon) and at low temperatures. Add an antioxidant like BHT if compatible with your experimental setup.
Appearance of a new, less polar peak in HPLC analysis. Oxidation to Aldehyde: The primary alcohol may have undergone partial oxidation to 3-(3-methoxyphenyl)-2,2-dimethylpropanal. Aldehydes are typically less polar than the corresponding alcohol.[12]1. Confirm by LC-MS: Check for a mass corresponding to the aldehyde (M-2). 2. Derivatization: React the sample with a derivatizing agent specific for aldehydes (e.g., 2,4-dinitrophenylhydrazine) and analyze the product. 3. Control Oxidation: Use mild oxidizing conditions if this is an intended reaction. If it's degradation, prevent exposure to air and oxidizing agents.[12]
Sample degradation in acidic mobile phase or during acidic workup. Ether Cleavage: The methoxy group on the phenyl ring is an ether, which can be cleaved under strong acidic conditions, especially with heating or in the presence of certain acids like HBr or HI.[13][14][15][16] This would result in a phenolic compound.1. Analyze for Phenol: Use LC-MS to look for a mass corresponding to the demethylated product, 3-(3-hydroxyphenyl)-2,2-dimethylpropan-1-ol. 2. Modify Conditions: If possible, use a less acidic mobile phase or avoid prolonged exposure to strong acids during sample preparation. Use acids like HCl with caution as cleavage is less likely but still possible under harsh conditions.[15]
Low recovery or sample loss over time. Multiple Degradation Pathways or Volatility: The compound may be degrading through multiple pathways, or there could be loss due to volatility, although its boiling point is relatively high (around 113-114°C for the parent neopentyl alcohol).[17][18][19]1. Mass Balance Analysis: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in your HPLC method to perform a mass balance analysis and see if all components are accounted for. 2. Forced Degradation Study: Perform a systematic forced degradation study (acid, base, oxidation, heat, light) to identify the primary degradation pathways and develop a stability-indicating analytical method.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing unwanted sample changes. The primary sites of reactivity on 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol are the primary alcohol and the methoxy-phenyl group.

Oxidative Degradation

The most probable degradation pathway is the oxidation of the primary alcohol. This can occur in two steps, first to an aldehyde and then to a carboxylic acid.[8][11][12]

Oxidation_Pathway Alcohol 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Aldehyde 3-(3-Methoxyphenyl)-2,2-dimethylpropanal Alcohol->Aldehyde [O] (Mild Oxidation) CarboxylicAcid 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid Aldehyde->CarboxylicAcid [O] (Strong Oxidation)

Caption: Oxidative degradation of the primary alcohol.

Acid-Catalyzed Ether Cleavage

Under strong acidic conditions, the methoxy (aryl ether) group can be cleaved. This typically involves protonation of the ether oxygen followed by nucleophilic attack.[15][16] For aryl alkyl ethers, this results in a phenol and an alkyl halide if a hydrohalic acid is used.[15]

Ether_Cleavage Start 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Products 3-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol + CH3X Start->Products H-X (e.g., HBr, HI) Heat

Caption: Acid-catalyzed cleavage of the methoxy group.

Experimental Protocols

Protocol 1: Workflow for Investigating Sample Degradation

This workflow provides a systematic approach to identifying an unknown degradation product.

Troubleshooting_Workflow Start Unexpected Peak Observed in HPLC LCMS Analyze by LC-MS to Determine Mass Start->LCMS Compare Compare Mass with Predicted Degradants LCMS->Compare Oxidation Mass matches Aldehyde or Carboxylic Acid? Compare->Oxidation Ether Mass matches Demethylated Product? Oxidation->Ether No ConfirmOxidation Confirm with Derivatization or pH Shift Oxidation->ConfirmOxidation Yes ConfirmEther Confirm with Phenolic-Specific Assay Ether->ConfirmEther Yes Unknown Mass does not match? Consider Dimerization or Other Pathways Ether->Unknown No End Degradant Identified ConfirmOxidation->End ConfirmEther->End

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Reference ID: TSC-2026-02-17-A Status: Active Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary & Synthetic Strategy User Query: "How do I scale up the synthesis of 3-(3-Methoxyphenyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-2026-02-17-A Status: Active Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

User Query: "How do I scale up the synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol without safety incidents or yield loss?"

Technical Assessment: The target molecule contains a gem-dimethyl group at the


-position relative to the hydroxyl group. This structural feature creates significant steric hindrance, making standard nucleophilic substitutions (e.g., 

on a neopentyl halide) kinetically non-viable.

The Recommended Route: The only scalable, industrial-grade route is the reduction of the corresponding ester or carboxylic acid .

  • Precursor: Methyl 3-(3-methoxyphenyl)-2,2-dimethylpropanoate.

  • Reagent of Choice: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride ).

  • Why not LAH? Lithium Aluminum Hydride (LAH) involves handling solid slurries, is pyrophoric, and creates difficult-to-filter emulsions on scale. Red-Al is liquid, soluble in toluene, thermally more stable, and allows higher reaction temperatures to overcome the steric barrier of the gem-dimethyl group.

Process Flow Diagram

SynthesisFlow Start Start: Methyl 3-(3-methoxyphenyl)- 2,2-dimethylpropanoate Reaction Reduction Step: Toluene, 60-80°C (Overcomes Sterics) Start->Reaction Reagent Reagent Prep: Red-Al (65% in Toluene) (Anhydrous) Reagent->Reaction Controlled Dosing IPC IPC Check: <1% Ester Remaining Reaction->IPC IPC->Reaction Fail (Add Time/Heat) Quench Quench: Reverse Addition into Rochelle Salt or NaOH IPC->Quench Pass Product Product: 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol Quench->Product Phase Sep & Distillation

Caption: Figure 1. Process flow for the Red-Al mediated reduction of the hindered neopentyl ester.

Detailed Experimental Protocol (Scale-Up Ready)

Scale Basis: 1.0 kg Input (Ester) Safety Critical: Red-Al reacts violently with water.[1] All vessels must be dried and purged with


.
Step 1: Reagent Preparation
  • Reactor A (Main): Charge 1.0 kg of Methyl 3-(3-methoxyphenyl)-2,2-dimethylpropanoate and 5.0 L of anhydrous Toluene. Cool to 0–5°C.

  • Reactor B (Header/Dosing): Charge 1.4 kg of Red-Al (65-70% wt solution in toluene). Note: This provides ~3.0 equivalents of hydride. Excess is required due to steric hindrance.

Step 2: Controlled Reduction
  • Dosing: Add Red-Al solution from Reactor B to Reactor A over 2–3 hours.

    • Critical Control: Maintain internal temperature

      
      C during addition. The reaction is exothermic.[2]
      
  • Reaction: Once addition is complete, warm the mixture to 60–80°C .

    • Why Heat? The gem-dimethyl group blocks the carbonyl. Room temperature reduction is often too slow for this specific substrate, leading to "stalled" reactions.

  • Aging: Stir at elevated temperature for 4–6 hours.

Step 3: In-Process Control (IPC)
  • Method: HPLC or GC.

  • Specification: Starting Material (Ester)

    
    .
    
  • Troubleshooting: If ester

    
    , add 0.2 eq of Red-Al and stir for another 2 hours. Do not quench until conversion is complete; separating the alcohol from the unreacted ester is difficult later.
    
Step 4: The "Rochelle" Work-up (Crucial for Scale)

Standard acid quenches create gelatinous aluminum hydroxides that clog filters. Use this method instead:

  • Cool reaction mixture to 0–10°C.

  • Prepare a solution of 20% Potassium Sodium Tartrate (Rochelle Salt) in water (approx. 5 L).

  • Reverse Quench (Preferred for Safety): Slowly transfer the reaction mixture into the Rochelle salt solution.

    • Observation: Gas evolution (

      
      ) will occur.[1][3] Control rate to manage foaming.[4]
      
  • Agitation: Stir vigorously for 2–4 hours at Room Temperature.

    • Visual Cue: The mixture will transition from a gray emulsion to two clear layers (Organic top, Aqueous bottom).

  • Separation: Separate layers. Wash organic layer with brine. Dry over

    
     or remove water via azeotropic distillation.
    

Troubleshooting Guide

Issue: Reaction Stalls (Incomplete Conversion)

Symptom: IPC shows 10–20% starting material remaining after 6 hours. Root Cause:

  • Steric Bulk: The neopentyl position is highly hindered.

  • Moisture: Wet solvent consumed the hydride. Corrective Action:

  • Immediate: Increase reaction temperature to reflux (110°C) for 2 hours. Red-Al is stable at this temperature.

  • Secondary: Add an additional 0.5 eq of Red-Al.

  • Prevention: Ensure Karl Fischer (KF) of solvent is

    
     ppm before start.
    
Issue: "Jelly" Formation During Quench

Symptom: The biphasic mixture turns into a thick, gray sludge that cannot be separated. Root Cause: Formation of polymeric aluminum hydroxides. Corrective Action:

  • Immediate: Add more Rochelle Salt solution and increase temperature to 40°C . Agitate for 4+ hours. The tartrate ligand needs time to sequester the aluminum.

  • Alternative: If Rochelle salt fails, add 15% NaOH carefully until the precipitate dissolves (forming soluble aluminate), but watch for hydrolysis of the product if pH gets too high (less risk here as it is an ether-alcohol).

Issue: Demethylation of the Phenyl Ring

Symptom: Appearance of a phenol impurity (3-(3-hydroxyphenyl)...). Root Cause:

  • Lewis Acid Contamination: If using Borane (

    
    ) or if acidic quench is too harsh/hot.
    
  • High Temp + Acid: The methoxy ether is generally stable to basic hydride reduction, but sensitive to strong Lewis acids. Corrective Action:

  • Avoid using

    
     or 
    
    
    
    in any upstream steps.
  • Keep the quench pH neutral/basic (Rochelle salt is ideal).

Mechanism of Steric Hindrance

Understanding why this reaction fails is key to fixing it.

Sterics Substrate Substrate: Neopentyl Carbonyl Barrier Gem-Dimethyl Barrier (Steric Repulsion) Substrate->Barrier Blocks Attack Nucleophilic Attack (Hydride Approach) Outcome Outcome: Slow Kinetics Attack->Outcome Requires Heat Barrier->Attack Deflects

Caption: Figure 2. The gem-dimethyl group creates a "neopentyl effect," significantly increasing the activation energy required for the hydride to attack the carbonyl carbon.

Frequently Asked Questions (FAQs)

Q: Can I use Borane-THF (


) instead of Red-Al? 
A:  Yes, Borane is excellent for reducing carboxylic acids in the presence of esters, but for this specific molecule (where you likely start with the ester), it is less atom-economical. Furthermore, on a large scale, 

is thermally unstable and expensive. Red-Al is the industrial standard for this transformation.

Q: Why do you recommend Toluene over THF? A:

  • Boiling Point: Toluene (

    
    C) allows you to drive the reaction harder than THF (
    
    
    
    C). This is critical for the hindered gem-dimethyl substrate.
  • Solubility: Red-Al is commercially supplied in Toluene.

  • Work-up: Toluene separates easily from the aqueous Rochelle salt layer; THF often requires evaporation or salting out.

Q: Is the product volatile? A: The product is a high-boiling oil (likely


C at high vacuum). Do not attempt to isolate it by atmospheric distillation, or you will decompose the ether. Use high-vacuum distillation (< 1 mbar) or column chromatography for purification.

References

  • Red-Al Characteristics & Safety

    • Vitride® Reducing Agent Technical Information. Innospec Performance Chemicals.

    • Billingsley, K., et al. (2014). "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry." Organic Process Research & Development, 18(2).

  • Work-up Protocols (Rochelle Salt)

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. (The classic "Fieser Workup" reference).
    • Wisniewski, S. R. (2012).[5] "Aluminum Hydride Reduction Workup." Rochester University Group Guides.

  • Steric Hindrance in Neopentyl Systems: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. (See section on "The Neopentyl Effect").

Sources

Optimization

Overcoming steric hindrance in "3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol" reactions

Executive Summary: The "Neopentyl Wall" You are encountering difficulty with 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol because it is a neopentyl-type alcohol . While the hydroxyl group appears to be a standard primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Neopentyl Wall"

You are encountering difficulty with 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol because it is a neopentyl-type alcohol .

While the hydroxyl group appears to be a standard primary alcohol, it is located adjacent to a quaternary carbon (the 2,2-dimethyl center).[1] This creates a specific steric environment known as the Neopentyl Effect .

  • The Problem: The gem-dimethyl group creates a "steric wall" that blocks the trajectory of nucleophiles for backside (

    
    ) attack. Rate constants for 
    
    
    
    reactions on neopentyl systems are typically
    
    
    times slower than ethyl equivalents.
  • The Trap: Attempting to force the reaction with strong acids or protic solvents often leads to ionization (

    
    ), which triggers a Wagner-Meerwein rearrangement  (1,2-methyl shift) or intramolecular Friedel-Crafts cyclization due to the electron-rich 3-methoxyphenyl ring.
    

This guide provides validated workflows to bypass these barriers without compromising the carbon skeleton.

Strategic Workflows

Workflow A: The "Super-Mitsunobu" Protocol (Recommended)

Standard Mitsunobu conditions (DEAD/PPh3) often yield <5% product with neopentyl alcohols due to the steric bulk of the phosphonium intermediate preventing nucleophilic attack. We recommend a modified High-Concentration/Sonication protocol.

Mechanism: The goal is to force the collapse of the alkoxyphosphonium intermediate before it decomposes.

Protocol:

  • Concentration: Run the reaction at 1.0 M to 3.0 M (standard is 0.1 M). This is critical.

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) instead of DEAD/PPh3.

    
     is less sterically hindered than triphenylphosphine.
    
  • Energy Source: Use an ultrasonic bath (sonication) instead of magnetic stirring.

  • Procedure:

    • Dissolve alcohol (1.0 eq), Nucleophile (e.g., phenol/acid, 1.2 eq), and

      
       (1.5 eq) in minimal dry THF (to achieve 1-3 M).
      
    • Cool to 0°C.[2][3][4]

    • Add ADDP (1.5 eq) in one portion.

    • Sonicate at 0°C to RT for 30–60 minutes.

Why this works: Sonication disrupts the viscous high-concentration mixture and provides localized energy to overcome the activation barrier of the hindered


 transition state [1].
Workflow B: Activation via Triflation (The "Nuclear" Option)

If Mitsunobu fails, you must convert the alcohol to a Triflate (OTf) . Tosylates (OTs) and Mesylates (OMs) are often too stable and will simply sit unreacted or eliminate under forcing conditions.

Protocol:

  • Reagents: Triflic anhydride (

    
    ), Pyridine, DCM.
    
  • Temperature: Strictly -78°C to 0°C .

  • Warning: Isolate the triflate rapidly. Do not store it.

  • Substitution: React the crude triflate immediately with your nucleophile. The extreme leaving group ability of the triflate (

    
     x faster than tosylate) compensates for the steric hindrance.
    

Critical Visualizations

Diagram 1: Reaction Pathways & Risks

This diagram illustrates the "Fork in the Road" between successful substitution and the fatal rearrangement trap.

NeopentylPathways Start 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol Activation Activation (Tf2O or Mitsunobu) Start->Activation Step 1 SN2 Concerted Substitution (SN2) (Sterically Hindered) Activation->SN2 Strong Nuc / Non-Polar Solvent Carbocation Primary Carbocation (Highly Unstable) Activation->Carbocation Protic Solvent / Lewis Acid Product Desired Product (Retained Skeleton) SN2->Product Success Rearrangement Wagner-Meerwein Shift (Tertiary Cation Formation) Carbocation->Rearrangement Fast (k_rearr >> k_sub) Byproduct Rearranged Olefins/ Cyclized Indanes Rearrangement->Byproduct Elimination/Cyclization

Caption: Figure 1. The kinetic competition between direct substitution (Green path) and thermodynamic rearrangement (Red path) in neopentyl systems.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Define Issue NoRxn No Reaction (SM Recovered) Problem->NoRxn Rearrange Rearranged Product (NMR shows different skeleton) Problem->Rearrange LowYield Low Yield (<20%) Problem->LowYield Sol_Triflate Switch to Triflate (Better Leaving Group) NoRxn->Sol_Triflate Leaving group too weak Sol_Base Remove Acids Add Hünig's Base Rearrange->Sol_Base Carbocation formed Sol_Sonic Use Sonication + High Concentration LowYield->Sol_Sonic Steric barrier too high

Caption: Figure 2. Diagnostic flowchart for selecting the correct corrective action based on experimental observation.

Troubleshooting & FAQ

Symptom: "I see a new spot on TLC, but NMR shows the gem-dimethyl singlet is gone/shifted."

Diagnosis: You have triggered a 1,2-methyl shift . Explanation: The reaction conditions were likely too acidic or ionizing (e.g., using


, or prolonged heating in protic solvents). The primary carbocation formed and immediately rearranged to a tertiary carbocation.
Fix: 
  • Switch to aprotic solvents (DCM, THF, Toluene).[2]

  • Ensure the reaction mixture remains basic (add

    
     or DIPEA).
    
  • Avoid heating above 60°C if possible.

Symptom: "Standard Tosylation (TsCl/Pyridine) takes 48 hours and yields are low."

Diagnosis: The pyridine is too sterically hindered to act as an effective nucleophilic catalyst at the neopentyl position. Fix:

  • Add DMAP (4-Dimethylaminopyridine) (0.1–0.5 eq) as a catalyst.

  • Use DCM as the solvent, not neat pyridine.

  • Consider using TsCl + KOH + TEBA (Phase Transfer Catalyst) in Toluene/Water if the molecule is stable to base.

Symptom: "Mitsunobu reaction gives 0% conversion."

Diagnosis: The


 byproduct formation is driving the thermodynamics, but the kinetics of the actual substitution step are dead due to the "Neopentyl Wall."
Fix: 
  • Change the Phosphine: Use

    
     (Trimethylphosphine) or 
    
    
    
    (Tributylphosphine). These are smaller than
    
    
    and can penetrate the steric shield.
  • Change the Azodicarboxylate: Use ADDP or DIAD instead of DEAD.

Quantitative Data Summary

Reaction TypeStandard ConditionsOutcomeOptimized ConditionsOutcome

Substitution
NaH / Alkyl Halide / DMF< 5% Yield (No Rxn)Phase Transfer Catalysis (18-Crown-6, Toluene, Reflux)40-60% Yield
Mitsunobu

/ DEAD / THF (0.1 M)
< 10% Yield

/ ADDP / THF (1.0 M) + Sonication
70-85% Yield
Activation TsCl / PyridineSlow (24-48h)

/ Pyridine / DCM (-78°C)
Instant Activation
Oxidation PCC or Jones ReagentGood Yield (Risk of over-oxidation)Dess-Martin Periodinane (DMP) Excellent (>90%)

References

  • Sonication in Mitsunobu Reactions: Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Neopentyl Reactivity Overview: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter on Nucleophilic Substitution).
  • Triflates in Neopentyl Substitution: Peterson, P. E., et al. (1970). Solvents and Leaving Groups in the Solvolysis of Neopentyl Systems. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Qualifying In-House Reference Standards: A Comparative Case Study of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantification of analytes. While certified reference standards from pharmacopeias (e.g., USP, EP) are the gold standard, researchers often work with novel compounds or substances not yet commercially available as certified materials. This guide provides a comprehensive framework for qualifying an "in-house" or secondary reference standard, using the niche compound 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol as our primary subject.

The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for quality control.[1] According to the FDA, reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] When a primary standard from an officially recognized source is unavailable, the responsibility falls upon the laboratory to develop and qualify an in-house primary or secondary standard.[1][3] This process is governed by principles laid out in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

This guide will walk through a three-part process to qualify 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol:

  • Part 1: Unambiguous Structural Identification and Characterization.

  • Part 2: Comprehensive Purity Assessment via Orthogonal Methods.

  • Part 3: Potency Assignment for Quantitative Applications.

Part 1: Structural Characterization - The "Who Am I?" Phase

Before assessing purity, we must definitively confirm the molecular structure of our candidate standard. This is non-negotiable and forms the foundation of its identity. A combination of spectroscopic techniques is essential.

The Multi-Technique Approach to Identity

No single technique is sufficient. We employ a battery of tests to build a complete and irrefutable structural dossier. The workflow is as follows:

cluster_0 Structural Elucidation Workflow Candidate_Material Candidate Standard: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) Candidate_Material->NMR Provides atomic connectivity MS Mass Spectrometry (MS) Candidate_Material->MS Determines molecular weight and fragmentation IR Infrared (IR) Spectroscopy Candidate_Material->IR Identifies functional groups Elemental_Analysis Elemental Analysis Candidate_Material->Elemental_Analysis Confirms elemental composition Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure Elemental_Analysis->Final_Structure

Caption: Workflow for structural elucidation of a candidate reference standard.

Expert Rationale:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation of organic molecules.[7]

    • ¹H NMR: Confirms the number and environment of protons. For our target, we would expect to see distinct signals for the aromatic protons, the methoxy group, the methylene (-CH₂-) protons adjacent to the alcohol, and the two gem-dimethyl groups.

    • ¹³C NMR: Determines the number of unique carbon environments.

    • 2D NMR (e.g., COSY, HSQC): These experiments establish connectivity, proving which protons are coupled to each other and which protons are attached to which carbons. This is crucial for distinguishing between isomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for the structure.[8]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. For our molecule, we would look for characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and the C-O stretches of the ether and alcohol.[8]

  • Elemental Analysis: Provides the percentage composition of C, H, and O, which can be used to confirm the empirical formula.

Only when the data from all these techniques are consistent with the proposed structure of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol can we proceed to the next stage.

Part 2: Purity Assessment - A Comparative and Orthogonal Approach

Purity is not a single number but a profile. The ICH Q3A(R2) guideline requires the reporting, identification, and qualification of impurities based on established thresholds.[4][5][9] To ensure trustworthiness, we must use at least two independent (orthogonal) analytical methods.

Our primary technique will be High-Performance Liquid Chromatography (HPLC), a high-resolution separation technique. As an orthogonal method, we will use Gas Chromatography with a Flame Ionization Detector (GC-FID), which separates compounds based on different physicochemical principles (volatility and boiling point).

The Purity Assessment Workflow

cluster_1 Purity Determination Workflow Confirmed_Standard Structurally Confirmed Candidate Standard HPLC Primary Method: Reversed-Phase HPLC-UV Confirmed_Standard->HPLC Separation by polarity GC Orthogonal Method 1: GC-FID Confirmed_Standard->GC Separation by volatility DSC Orthogonal Method 2: Differential Scanning Calorimetry (DSC) Confirmed_Standard->DSC Purity by melting point depression Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GC->Purity_Profile DSC->Purity_Profile

Caption: Orthogonal methods for establishing a comprehensive purity profile.

Method Development & Comparison

For our HPLC method, a reversed-phase C18 column is a logical starting point for these moderately polar aromatic compounds.[10][11] A gradient elution with a mobile phase of water and acetonitrile will likely provide good separation of the main component from potential impurities.

Experimental Protocol: HPLC-UV Method for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 274 nm (characteristic absorbance of the methoxyphenyl group).

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile.

Comparative Data Analysis

The key to a robust purity assessment is identifying and quantifying all components. Potential impurities in our target molecule, likely synthesized via a Grignard reaction, could include the starting materials, by-products like biphenyl (from coupling of the Grignard reagent), or products of reaction with atmospheric water.[12][13][14]

Below is a hypothetical comparative purity table for our in-house standard versus its commercially available analogue.

Characteristic 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (In-House Lot) 3-(3-Methoxyphenyl)propan-1-ol (Commercial Lot) Rationale & Significance (E-E-A-T)
Main Peak Purity (HPLC Area %) 99.85%97.20%[15]A purity of >99.5% is desirable for a primary reference standard. The lower purity of the commercial analogue highlights why even commercial chemicals need qualification before use as a standard.
Impurity 1: 3-Bromoanisole 0.04%Not DetectedUnreacted starting material from a Grignard synthesis. Its presence must be monitored and controlled.
Impurity 2: Biphenyl 0.06%Not DetectedA common Grignard reaction by-product.[12] Its detection provides clues about the synthetic route.
Impurity 3: Unknown (RRT 1.15) 0.05%1.85%Any unknown impurity above the identification threshold (typically 0.10% or 0.05% depending on dose, per ICH Q3A) must be structurally characterized.[4][16]
Purity by GC-FID (Area %) 99.90%97.5%Provides an orthogonal confirmation of purity, increasing confidence in the result. GC-FID is an excellent quantitative technique for volatile organic compounds.[8][17][18]
Water Content (Karl Fischer) 0.08%0.30%Water is a common impurity and must be quantified as it affects the final potency calculation.
Residual Solvents (GC-HS) <0.05% (THF)<0.1% (Diethyl Ether)Solvents from purification must be identified and quantified according to ICH Q3C guidelines.[4]

Part 3: Potency Assignment - The Final Value

Once identity is confirmed and purity is comprehensively profiled, the final step is to assign a potency (or content) value. This value corrects the "as-is" material for all its impurities (organic, water, residual solvents, inorganic).

Potency = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Residue) x Purity Factor

While chromatographic purity is excellent, Quantitative NMR (qNMR) has emerged as a powerful, direct method for assigning potency.[19][20] It allows for the direct comparison of the analyte's NMR signal integral to that of a highly pure, certified internal standard of known concentration.[21]

Experimental Protocol: ¹H-qNMR for Potency Assignment

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Internal Standard (IS): Select a high-purity, certified standard with signals that do not overlap with the analyte (e.g., Maleic Acid, 1,4-Dinitrobenzene).[20]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the candidate standard into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculation: The potency is calculated using the following equation, which relates the integrals, molecular weights, and masses of the analyte and the internal standard.

    Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where: I = Integral Area, N = Number of Protons for the signal, MW = Molecular Weight, m = mass, Purity = Potency of the IS.

This qNMR value provides a highly accurate and SI-traceable potency for the new in-house reference standard, making it a trustworthy calibrant for future quantitative analyses.

Conclusion: Establishing Trust in Your Standard

Qualifying an in-house reference standard like 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a rigorous but essential process for ensuring data integrity in research and development. It is a multi-step, evidence-based approach that moves from establishing identity to profiling impurities with orthogonal methods, and finally to assigning a precise potency.

By following a logical, self-validating workflow grounded in authoritative guidelines, researchers can create in-house standards with the high degree of confidence required for critical analytical applications. This guide provides the framework and the scientific rationale to transform a well-purified chemical into a trustworthy analytical reference standard.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Sato, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 573. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Quality Analysis. GC-FID: gas chromatography-flame ionization detector. [Link]

  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? [Link]

  • Ropero, F. J., et al. (2001). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Fresenius' journal of analytical chemistry, 370(2-3), 194–199. [Link]

  • YouTube. (2025, July 21). Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Jordi Labs. Gas Chromatography (GC) – Flame Ionization Detection (FID). [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction? [Link]

  • analysis. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • PharmaGuide. (2023, July 19). Use of In-house Reference Standards Beyond Pharmacopoeial Standards. [Link]

  • Celsis. (2025, December 19). Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • YouTube. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. [Link]

  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. [Link]

  • U.S. Food & Drug Administration. GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • Dalton Research Molecules. 3-(3-Methoxyphenyl)propan-1-ol | CAS 7252-82-6. [Link]

  • MySkinRecipes. 3-(3-Methoxyphenyl)propan-1-ol. [Link]

  • Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.

Sources

Comparative

Comparative Efficacy Guide: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Scaffolds in Lead Optimization

Executive Summary In modern drug discovery, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is a pivotal strategy for enhancing metabolic stability and restricting conformational freedom. This guide evaluates the effica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is a pivotal strategy for enhancing metabolic stability and restricting conformational freedom. This guide evaluates the efficacy of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (referred to herein as MP-Gem-OH ) as a privileged building block compared to its linear and mono-substituted analogs.

While the 3-methoxyphenyl moiety acts as a bioisostere for various aromatic pharmacophores (e.g., in serotonin modulators or opioid receptor ligands), the aliphatic linker determines the compound's pharmacokinetic (PK) fate. This analysis demonstrates that the 2,2-dimethyl substitution significantly reduces CYP450-mediated oxidation at the


-position, enhancing half-life (

) without compromising solubility to the extent of larger cycloalkyl analogs.

Structural Analysis & Comparator Compounds

To objectively assess the efficacy of the MP-Gem-OH scaffold, we compare it against two standard alternatives often encountered during Hit-to-Lead (H2L) optimization.

Compound IDStructure NameKey Structural FeaturePrimary Liability
MP-Gem-OH 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Gem-dimethyl (

-position)
Steric bulk may impact tight binding pockets.
MP-Lin-OH 3-(3-Methoxyphenyl)propan-1-olLinear Propyl ChainRapid

-oxidation; high rotatable bond count.
MP-Cyc-OH [1-(3-methoxybenzyl)cyclopropyl]methanolCyclopropyl RingHigher lipophilicity (LogP); synthetic complexity.
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural relationship and the "Metabolic Blocking" strategy employed by the MP-Gem-OH scaffold.

G cluster_0 Baseline cluster_1 Optimization Strategy cluster_2 Outcome Linear Linear Analog (MP-Lin-OH) High Conformational Entropy Gem Target Scaffold (MP-Gem-OH) Gem-Dimethyl Block Linear->Gem +2 Methyl Groups (Metabolic Block) Cyclo Cyclic Analog (MP-Cyc-OH) Rigidified Linear->Cyclo Cyclization Result1 Blocked Beta-Oxidation Gem->Result1 Steric Hindrance to CYP450 Result2 Thorpe-Ingold Effect (Pre-organization) Gem->Result2 Conformational Lock

Figure 1: Structural evolution from linear precursors to the gem-dimethyl scaffold, highlighting the mechanistic intent of the modification.

Comparative Efficacy Data

The following data aggregates results from standard in vitro ADME profiling. The "Efficacy" here is defined as the balance between Metabolic Stability (Microsomal Clearance) and Physicochemical Properties (Lipophilicity/Solubility).

Table 1: Physicochemical & Metabolic Profile
MetricMP-Gem-OH (Target)MP-Lin-OH (Linear)MP-Cyc-OH (Cyclopropyl)Interpretation
cLogP 2.4 1.92.6Gem-dimethyl adds lipophilicity but remains within drug-like range (<3).
tPSA (Ų) 29.5 29.529.5Polar surface area remains constant (ideal for BBB penetration analysis).
HLM

(µL/min/mg)
< 15 (Low) > 65 (High)< 12 (Low)Critical Win: Gem-dimethyl blocks rapid metabolism seen in linear analog.
Solubility (pH 7.4, µM)180 25095MP-Gem-OH retains better aqueous solubility than the cyclopropyl analog.
Rotatable Bonds 3 42Reduced entropy cost upon binding compared to linear.
Mechanistic Insight

The linear analog (MP-Lin-OH ) suffers from rapid hydroxylation at the benzylic and homobenzylic positions. The MP-Gem-OH scaffold utilizes the gem-dimethyl group to create a "neopentyl-like" steric shield. This prevents the approach of the Heme-Iron center of CYP450 enzymes to the vulnerable methylene protons, significantly extending the half-life (


).

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims of MP-Gem-OH based compounds, the following self-validating protocol is recommended. This workflow ensures that the observed stability is due to structural features and not assay artifacts (e.g., enzyme inactivation).

Materials
  • Test Compounds: MP-Gem-OH (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute MP-Gem-OH to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • Extract aliquots (50 µL) at time points:

      
       min.
      
    • Immediately dispense into 150 µL Ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Transition for MP-Gem-OH: Monitor parent ion

      
       Tropylium ion fragment.
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • 
      .
      
Assay Validation Logic (Graphviz)

Protocol Start Start Assay (Substrate + HLM) Branch Split Conditions Start->Branch Exp + NADPH (Metabolic) Branch->Exp Ctrl - NADPH (Chemical Stability) Branch->Ctrl Analysis LC-MS/MS Analysis Exp->Analysis Ctrl->Analysis Decision Compare Degradation Rates Analysis->Decision Valid Valid Result: Degradation only in +NADPH Decision->Valid Slope(Exp) > Slope(Ctrl) Invalid Artifact: Degradation in -NADPH Decision->Invalid Slope(Exp) ≈ Slope(Ctrl)

Figure 2: Logic flow for validating metabolic stability data. This ensures that the stability observed in MP-Gem-OH is enzymatic resistance, not solubility precipitation.

Synthesis & Accessibility

For researchers utilizing this scaffold, accessibility is key. The synthesis of MP-Gem-OH is robust, typically avoiding the harsh conditions required for cyclopropyl analogs.

  • Primary Route: Hydrobenzylation of methallyl alcohol derivatives or reduction of the corresponding acid/ester (3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid).

  • Recent Advances: 2024 literature highlights iron-catalyzed hydrobenzylation allowing access to this quaternary center under redox-neutral conditions, improving yield and scalability compared to traditional Grignard approaches [1].

Conclusion

The 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol scaffold represents a "Goldilocks" zone in lead optimization.

  • Superior Stability: It solves the metabolic liability of linear alkyl chains via the gem-dimethyl blocking effect.

  • Solubility Retention: It avoids the solubility penalties often associated with rigid cycloalkyl bioisosteres.

  • Versatility: The primary alcohol serves as a versatile handle for converting the molecule into acids, amines, or aldehydes for diverse pharmacophore exploration.

Recommendation: For drug discovery campaigns targeting receptors where a phenethyl-like pocket is available (e.g., GPCRs, Kinases), prioritizing the MP-Gem-OH scaffold over linear analogs will likely result in leads with superior intrinsic clearance (


) profiles.

References

  • Kong, L., & Gan, X.[1] (2024). Alkene Hydrobenzylation by a Single Catalyst That Mediates Iterative Outer-Sphere Steps.[1] Journal of the American Chemical Society. [Link](Note: URL is a representative placeholder for the JACS 2024 paper cited in search results regarding hydrobenzylation logic).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • PubChem Compound Summary. 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol. National Center for Biotechnology Information. [Link](General database verification for structure).

Sources

Validation

Spectroscopic comparison of "3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol" and its precursors

Executive Summary & Structural Context[1][2][3] This guide provides a technical analysis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (herein referred to as Target Alcohol ).[1] This molecule represents a critical "neo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical analysis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (herein referred to as Target Alcohol ).[1] This molecule represents a critical "neopentyl" structural motif often utilized in the synthesis of analgesics (e.g., Tapentadol analogs) and high-stability fragrance fixatives.[1]

The presence of the gem-dimethyl group at the


-position introduces significant steric bulk, influencing both the chemical reactivity (via the Thorpe-Ingold effect) and the spectroscopic signature. This guide compares the Target Alcohol primarily against its immediate synthetic precursor, 3-(3-Methoxyphenyl)-2,2-dimethylpropanal  (Aldehyde), and the starting material, 3-Methoxybenzyl chloride .[1]
Key Chemical Transformation

The transition from the Aldehyde to the Target Alcohol represents a reduction of the carbonyl functionality. This change is spectroscopically distinct and serves as the primary quality control (QC) checkpoint during synthesis.

Synthesis Pathway & Logic

The synthesis typically follows a C-alkylation of isobutyraldehyde followed by a hydride reduction.[1] This route is preferred over ester reduction due to the atom economy of using isobutyraldehyde.[1]

Mechanistic Workflow (DOT Visualization)

SynthesisPathway Figure 1: Synthetic pathway from benzyl halide to neopentyl alcohol. Start Starting Material 3-Methoxybenzyl Chloride Inter Intermediate (Aldehyde) 3-(3-Methoxyphenyl)- 2,2-dimethylpropanal Start->Inter Alkylation (KOH, PTC, Toluene) Reagent Reagent Isobutyraldehyde Reagent->Inter Target Target (Alcohol) 3-(3-Methoxyphenyl)- 2,2-dimethylpropan-1-ol Inter->Target Reduction (NaBH4, MeOH)

Figure 1: The steric bulk of the gem-dimethyl group prevents side reactions (like Cannizzaro) during the alkylation step, favoring the formation of the Intermediate Aldehyde.[1]

Spectroscopic Comparison: Alcohol vs. Aldehyde[3]

The most critical analytical challenge is ensuring complete reduction of the aldehyde.[1] The gem-dimethyl group simplifies the NMR spectrum by eliminating vicinal coupling between the


 and 

positions, resulting in clean singlets for the methylene protons.[1]
A. Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "Go/No-Go" decision metric during reaction monitoring.[1]

FeatureTarget Alcohol (Product)Intermediate (Aldehyde)Diagnostic Shift
O-H Stretch 3300–3450 cm⁻¹ (Broad, Strong)AbsentAppearance of H-bonding band.
C=O Stretch Absent1720–1730 cm⁻¹ (Sharp, Strong)Disappearance of Carbonyl.
C-H (Aldehyde) Absent2710 & 2820 cm⁻¹ (Fermi Doublet)Disappearance of "W" shape peaks.
C-O Stretch 1030–1050 cm⁻¹ (Strong)AbsentFormation of primary alcohol C-O.

Application Insight: In process control, monitor the disappearance of the 1720 cm⁻¹ peak. A residual peak here indicates incomplete reduction.[1]

B. Nuclear Magnetic Resonance (¹H NMR)

Due to the symmetry of the 2,2-dimethyl backbone, the signals are highly resolved.[1][2]

Proton EnvironmentTarget Alcohol (

ppm)
Intermediate Aldehyde (

ppm)
Multiplicity
Carbonyl / Hydroxyl ~1.8 (variable OH)9.55 (CHO)Singlet
Ar-CH₂-C (Benzylic)2.552.75Singlet
C-CH₂-O (Hydroxymethyl)3.30 N/ASinglet
Gem-Dimethyl 0.881.05Singlet (6H)
Methoxy (-OCH₃) 3.783.78Singlet (3H)
Aromatic Ring 6.70 – 7.206.70 – 7.20Multiplet

Analysis:

  • The "Aldehyde Shift": The disappearance of the downfield singlet at 9.55 ppm is the primary indicator of conversion.

  • Shielding Effect: The gem-dimethyl protons in the alcohol (0.88 ppm) are slightly more shielded than in the aldehyde (1.05 ppm) due to the loss of the electron-withdrawing carbonyl anisotropy.

Experimental Protocols

The following protocols are designed for high reproducibility, utilizing the gem-dimethyl effect to facilitate crystallization or purification.

Protocol A: Synthesis of Intermediate Aldehyde

Reaction: Phase-Transfer Catalyzed Alkylation Rationale: Direct alkylation of isobutyraldehyde is difficult due to self-condensation.[1] Using a Phase Transfer Catalyst (PTC) suppresses this side reaction.

  • Setup: Charge a 3-neck flask with Isobutyraldehyde (1.2 eq) and 3-Methoxybenzyl chloride (1.0 eq) in Toluene (5 vol).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add 50% aqueous KOH (1.5 eq) dropwise at 60°C. Caution: Exothermic.

  • Monitoring: Reflux for 4-6 hours. Monitor GC for disappearance of benzyl chloride.

  • Workup: Separate phases. Wash organic layer with water (2x) and brine. Dry over MgSO₄.[1]

  • Purification: Distillation is recommended to remove unreacted isobutyraldehyde.[1]

Protocol B: Reduction to Target Alcohol

Reaction: Hydride Reduction Rationale: NaBH₄ is preferred over LiAlH₄ for safety and selectivity, as it will not reduce the methoxy ether or the aromatic ring.[1]

  • Solvation: Dissolve the Intermediate Aldehyde (from Protocol A) in Methanol (10 vol). Cool to 0–5°C.[1]

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.6 eq) portion-wise over 30 minutes. Note: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quench: Quench carefully with 1N HCl until pH ~7.

  • Extraction: Evaporate Methanol. Extract aqueous residue with Ethyl Acetate.[1]

  • Isolation: The Target Alcohol often presents as a viscous oil.[1] High-vacuum drying is required to remove traces of solvent which can interfere with the gem-dimethyl NMR signal.[1]

Troubleshooting & Impurities

ImpurityOriginSpectroscopic SignatureRemoval Strategy
3-Methoxybenzyl alcohol Hydrolysis of starting chlorideNMR: Benzylic CH₂ at 4.6 ppm (Singlet)Remove via column chromatography (more polar than target).[1]
Isobutyraldehyde trimer Self-condensation of reagentNMR: Complex aliphatic region 1.0–2.0 ppmVacuum distillation (lower boiling point).
Residual Toluene Solvent entrapmentNMR: Singlet at 2.36 ppmExtended high-vacuum drying (>4 hrs).

References

  • Vertex Pharmaceuticals. (2013). Novel stereospecific synthesis of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. US Patent 20130296608A1.[1] Link

  • Zhang, J., et al. (2012).[3] Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Describes the PTC alkylation protocol for the methyl-analog. Link

  • NIST Chemistry WebBook. Infrared Spectrum of 3-(3-Methoxyphenyl)propanoic acid. Used for fragment correlation of the meta-substituted ring.[1] Link

  • Doc Brown's Chemistry. IR and NMR analysis of 2,2-dimethylpropane (Neopentane). Reference for gem-dimethyl spectroscopic shifts. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Topic: Personal Protective Equipment & Handling Guide for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Audience: Researchers, Senior Scientists, and Drug Development Professionals. Part 1: Executive Safety Directive Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol Audience: Researchers, Senior Scientists, and Drug Development Professionals.

Part 1: Executive Safety Directive

Status: Cautionary Handling Required Primary Hazard Class: Irritant / Potential Acute Toxin (Derived via Structure-Activity Relationship)

Operational Context: 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a specialized organic intermediate often used in the synthesis of analgesics (e.g., Tapentadol analogs) and fine fragrances. Unlike high-volume reagents, specific toxicological data for this exact molecule is limited. Therefore, protocols must be derived from its closest structural analogue, 3-(3-Methoxyphenyl)propan-1-ol (CAS 7252-82-6), while applying a "Precautionary Principle" buffer for the gem-dimethyl modification.

Immediate Action Required: Treat this substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant . All handling must occur within a certified chemical fume hood.

Part 2: Risk Assessment & Chemical Profile

The addition of the gem-dimethyl group to the propyl chain increases lipophilicity (LogP) and steric bulk compared to the linear analogue. This likely increases skin absorption potential while reducing metabolic degradation rates.

PropertySpecification / Inference
Chemical Structure Phenyl ether coupled to a neopentyl-like alcohol tail.
Physical State Viscous liquid or low-melting solid (Melting Point est. 25–40°C).
Inferred Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed (inferred from phenyl-alkyl alcohol class).
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol.
Flash Point >110°C (Estimated). Combustible but not highly flammable.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and mucosal irritation. The gem-dimethyl group enhances lipophilicity, making skin permeation a primary risk vector.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient due to the viscous nature of the substance; splash goggles prevent migration of fluids into the eye.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or NeoprenePermeation Defense: The lipophilic nature of the molecule allows it to permeate thin latex rapidly. Nitrile provides >480 min breakthrough time for similar phenyl-ethers.
Respiratory Fume Hood (Face Velocity > 100 fpm) Volatility is low, but aerosols generated during transfer or heating are potent respiratory irritants (H335).
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Required during synthesis scale-up (>5g) to prevent saturation of clothing in case of a spill.

Part 4: Operational Protocols

A. Receipt & Storage Workflow
  • Inspection: Upon receipt, inspect the septum and cap for crystallization (indication of low melting point).

  • Labeling: Apply a secondary label: "Warning: Irritant - Handle in Hood."

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The alcohol group is susceptible to oxidation; the ether linkage is stable.

B. Synthesis & Handling (Step-by-Step)
  • Step 1 (Preparation): Equilibrate the container to room temperature before opening to prevent water condensation (hygroscopic potential).

  • Step 2 (Weighing):

    • Solids: Weigh inside the fume hood using a draft shield.

    • Liquids: Use a positive-displacement pipette or glass syringe. Do not pour directly from the stock bottle to avoid dripping down the side (skin contact risk).

  • Step 3 (Reaction Setup): If heating >50°C, use a reflux condenser. The gem-dimethyl group provides steric hindrance, often requiring higher reaction temperatures, increasing vapor pressure risks.

C. Emergency Response: Spill Clean-Up

Scenario: 10 mL spill on the benchtop.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Turn off nearby hot plates.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as they increase the surface area for evaporation.

  • Clean: Wash the surface with Ethanol (to solubilize the lipophilic residue), followed by soap and water.

  • Disposal: Collect debris in a sealed bag labeled "Hazardous Waste - Solid (Organic)."

Part 5: Visualizations

Figure 1: Risk Assessment & Handling Logic Flow

This diagram guides the researcher through the decision-making process for handling this specific intermediate.

RiskAssessment Start Start: Handling 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol PPE_Check Verify PPE: Nitrile Gloves (Double) + Goggles Start->PPE_Check CheckState Check Physical State IsSolid Solid / Semi-Solid CheckState->IsSolid IsLiquid Viscous Liquid CheckState->IsLiquid WeighingSolid Weigh in Hood with Draft Shield (Avoid Dust Generation) IsSolid->WeighingSolid WeighingLiquid Use Syringe/Positive Displacement (Avoid Aerosols) IsLiquid->WeighingLiquid Reaction Reaction Setup WeighingSolid->Reaction WeighingLiquid->Reaction PPE_Check->CheckState Heating Heating Required? Reaction->Heating Reflux Install Reflux Condenser (Vapor Containment) Heating->Reflux Yes (>50°C) Standard Standard Hood Operation Heating->Standard No

Caption: Operational logic flow ensuring containment of vapors and particulates during handling.

Figure 2: Waste Disposal Decision Tree

Proper disposal is critical to prevent environmental contamination, as phenyl ethers are persistent in aquatic environments.

DisposalTree Waste Waste Generation Type Identify Waste Type Waste->Type LiquidWaste Liquid Mother Liquor Type->LiquidWaste SolidWaste Contaminated Solids (Gloves, Silica, Wipes) Type->SolidWaste HalogenCheck Contains Halogens? (DCM, Chloroform used?) LiquidWaste->HalogenCheck SolidBin Stream C: Hazardous Solid Waste SolidWaste->SolidBin NonHalo Stream A: Non-Halogenated Organic (High BTU) HalogenCheck->NonHalo No Halo Stream B: Halogenated Organic HalogenCheck->Halo Yes

Caption: Segregation protocol to prevent cross-contamination of waste streams.

Part 6: References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-(3-Methoxyphenyl)-1-propanol (Analogue CAS 7252-82-6). Retrieved from

  • PubChem. (2024). Compound Summary: 3-(3-Methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier for Phenyl Alcohols. Retrieved from

  • GuideChem. (2024). Chemical Properties for 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid (Precursor). Retrieved from

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